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  • Product: Hexadecyl octadecyl (R-(R*,R*))-tartrate
  • CAS: 93966-44-0

Core Science & Biosynthesis

Foundational

chemical and physical properties of Hexadecyl octadecyl (R-(R*,R*))-tartrate

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dialkyl Tartrates: A Focus on Hexadecyl Octadecyl (R-(R,R))-tartrate Introduction and Significance Hexadecyl octadecyl (R-(R,R))-tartrate repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dialkyl Tartrates: A Focus on Hexadecyl Octadecyl (R-(R,R))-tartrate

Introduction and Significance

Hexadecyl octadecyl (R-(R,R))-tartrate represents a class of chiral, non-symmetrical long-chain dialkyl tartrates. These molecules are characterized by a central C4 chiral diol di-acid backbone derived from L-(+)-tartaric acid, esterified with two different long alkyl chains, namely a hexadecyl (C16) and an octadecyl (C18) group. The inherent chirality, biocompatibility of the tartrate moiety, and the lipophilic nature of the long alkyl chains make this class of compounds of significant interest in various fields, particularly in drug delivery, material science, and as chiral auxiliaries.

The long alkyl chains can impart self-assembly properties, leading to the formation of vesicles, micelles, or other supramolecular structures in aqueous environments. This makes them promising candidates for use as lipid-based drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, the stereochemistry of the tartrate backbone can be exploited for chiral recognition and separation processes.

Predicted Chemical and Physical Properties

The properties of Hexadecyl octadecyl (R-(R,R))-tartrate are primarily dictated by its constituent functional groups: the ester linkages, the secondary hydroxyl groups of the tartrate core, and the long, saturated alkyl chains.

Chemical Structure and Stereochemistry

The molecule consists of a tartaric acid core with the (2R,3R) stereochemistry, esterified with hexadecanol and octadecanol. The presence of two different alkyl chains makes the molecule non-symmetrical.

Caption: General structure of a dialkyl tartrate.

Predicted Physical Properties

The physical properties are largely dominated by the long alkyl chains, which would result in a waxy, lipophilic solid at room temperature.

PropertyPredicted Value / ObservationRationale
Molecular Formula C₃₈H₇₄O₆Derived from the chemical structure.
Molecular Weight 626.99 g/mol Calculated from the molecular formula.
Appearance White to off-white waxy solidTypical for long-chain esters.
Melting Point Expected to be in the range of 60-80 °CLong alkyl chains lead to significant van der Waals interactions, resulting in a relatively high melting point for an organic molecule.
Solubility - Insoluble in water.- Soluble in nonpolar organic solvents (e.g., hexane, chloroform).- Sparingly soluble in polar organic solvents (e.g., ethanol, acetone).The long, nonpolar alkyl chains dominate the molecule's polarity, making it highly lipophilic.
Optical Rotation Expected to be dextrorotatory (+)Based on the (2R,3R) stereochemistry derived from L-(+)-tartaric acid. The exact value would need to be determined experimentally.

Synthesis and Purification

A plausible synthetic route to Hexadecyl octadecyl (R-(R,R))-tartrate is the Fischer-Speier esterification of L-(+)-tartaric acid with hexadecanol and octadecanol in the presence of an acid catalyst. Due to the use of two different alcohols, the reaction would yield a statistical mixture of three products: dihexadecyl tartrate, dioctadecyl tartrate, and the desired hexadecyl octadecyl tartrate.

General Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, a stoichiometric mixture of hexadecanol and octadecanol, and a suitable nonpolar solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the organic layer with water to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification

The separation of the desired non-symmetrical ester from the two symmetrical byproducts would be challenging due to their similar physical properties.

  • Fractional Crystallization: This technique could be explored by carefully selecting a solvent system where the three components have slightly different solubilities at different temperatures.

  • Preparative Chromatography: Silica gel column chromatography would be the most effective method for separation. A nonpolar mobile phase (e.g., a hexane/ethyl acetate gradient) would likely be required to achieve good separation of these closely related lipophilic compounds.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Chemical Shifts (in CDCl₃):

      • ~0.88 ppm (triplet, 6H): Terminal methyl groups of the alkyl chains.

      • ~1.25 ppm (broad multiplet, ~60H): Methylene (-CH₂-) groups of the alkyl chains.

      • ~4.2 ppm (multiplet, 4H): Methylene groups adjacent to the ester oxygens (-O-CH₂-).

      • ~4.5 ppm (singlet, 2H): Methine protons of the tartrate backbone (-CH(OH)-).

      • A broad signal for the hydroxyl protons, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Chemical Shifts (in CDCl₃):

      • ~14 ppm: Terminal methyl carbons.

      • ~22-32 ppm: Methylene carbons of the alkyl chains.

      • ~65 ppm: Methylene carbons adjacent to the ester oxygens.

      • ~73 ppm: Methine carbons of the tartrate backbone.

      • ~170 ppm: Carbonyl carbons of the ester groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Expected Absorption Bands:

      • ~3400-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.

      • ~2850-2950 cm⁻¹ (strong): C-H stretching of the alkyl chains.

      • ~1740 cm⁻¹ (strong): C=O stretching of the ester groups.

      • ~1100-1200 cm⁻¹ (strong): C-O stretching of the ester groups.

  • Mass Spectrometry (MS):

    • Expected m/z: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at approximately 627 m/z. Fragmentation patterns would show losses of the alkyl chains.

Chromatographic Methods
  • HPLC (High-Performance Liquid Chromatography): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water would be suitable for purity assessment. A UV detector would have low sensitivity due to the lack of a strong chromophore; an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate.

  • GC (Gas Chromatography): Due to the high molecular weight and low volatility, GC analysis would likely require high temperatures and may lead to thermal degradation. Derivatization of the hydroxyl groups (e.g., silylation) might be necessary.

Physicochemical Characterization
  • Melting Point: Determined using a standard melting point apparatus. A sharp melting point range would be indicative of high purity.

  • Optical Rotation: Measured using a polarimeter to confirm the (2R,3R) stereochemistry. The specific rotation should be a positive value.

Caption: A generalized workflow for the synthesis and analysis of a long-chain dialkyl tartrate.

Potential Applications and Significance

While specific applications for Hexadecyl octadecyl (R-(R,R))-tartrate are not documented, its structural features suggest several areas of potential utility:

  • Drug Delivery: As a lipophilic excipient, it could be used in the formulation of lipid nanoparticles or solid lipid microparticles for the controlled release of drugs.

  • Cosmetics and Personal Care: Its waxy nature and biocompatibility make it a candidate for use as an emollient or structuring agent in creams and lotions.

  • Chiral Chemistry: It could serve as a chiral building block or a chiral stationary phase in chromatography for the separation of enantiomers.

Safety and Handling

No specific toxicology data is available. However, based on its structure, the following general precautions should be observed:

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Toxicity: While tartaric acid and long-chain fatty alcohols generally have low toxicity, the toxicological properties of the ester are unknown. Avoid ingestion and inhalation.

Conclusion

Hexadecyl octadecyl (R-(R,R))-tartrate is a molecule with interesting properties arising from its combination of a chiral, hydrophilic core and long, lipophilic side chains. Although specific data is lacking, a comprehensive understanding of its likely physicochemical properties and the analytical methods required for its characterization can be derived from the principles of organic chemistry. Further research into the synthesis and properties of this and related compounds could open up new possibilities in material science and pharmaceutical applications.

References

  • Organic Chemistry Textbooks: For fundamental principles of spectroscopy, reactivity, and synthesis.
  • Spectroscopic Data Interpretation: For detailed guidance on interpreting NMR, IR, and MS spectra.

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
    • URL: [Link]

  • Fischer-Speier Esterification: For the mechanism and reaction conditions of this classic esterific

    • Title: Fischer-Speier Esterific
    • Source: Wikipedia
    • URL: [Link]

Exploratory

Synthesis Pathway and Reaction Mechanism of Hexadecyl Octadecyl (R-(R,R))-Tartrate: A Comprehensive Technical Guide

Abstract Hexadecyl octadecyl (R-(R,R))-tartrate (CID 44148745) is a highly lipophilic, unsymmetrical diester derived from natural L-(+)-tartaric acid. Featuring both a hexadecyl (C16) and an octadecyl (C18) aliphatic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hexadecyl octadecyl (R-(R,R))-tartrate (CID 44148745) is a highly lipophilic, unsymmetrical diester derived from natural L-(+)-tartaric acid. Featuring both a hexadecyl (C16) and an octadecyl (C18) aliphatic chain, it functions as a synthetic ether lipid analog and emulsifier in pharmaceutical formulations and liposomal drug delivery systems. While industrial commercial mixtures like the food additive E483 (stearyl tartrate) rely on statistical esterification yielding complex mixtures of diesters, the isolation of the pure unsymmetrical compound requires a precision stepwise synthesis. This whitepaper details the retrosynthetic strategy, reaction mechanisms, and self-validating protocols required to synthesize this unsymmetrical dialkyl tartrate with high chemoselectivity and stereochemical integrity.

Retrosynthetic Strategy & Pathway Design

The primary challenge in synthesizing an unsymmetrical dialkyl tartrate lies in the identical reactivity of the two carboxylic acid groups on the tartaric acid backbone. A direct, one-pot Fischer esterification with a 1:1 mixture of 1-hexadecanol and 1-octadecanol inevitably produces a statistical mixture (25% dihexadecyl, 25% dioctadecyl, and 50% hexadecyl octadecyl tartrate) that is nearly impossible to separate via standard chromatography due to identical polarities, as documented in the[1].

To achieve pure hexadecyl octadecyl (R-(R,R))-tartrate, we must employ a desymmetrization strategy . By converting L-(+)-tartaric acid into a cyclic anhydride, we perfectly differentiate the two carboxyl groups. One group participates in the anhydride ring, making it highly electrophilic, while the other is masked.

Stepwise synthesis workflow for unsymmetrical dialkyl tartrates.

Mechanistic Foundations

Anhydride Ring Opening (Nucleophilic Acyl Substitution)

The synthesis begins with O,O'-diacetyltartaric anhydride, a well-documented intermediate in [2]. The addition of 1-hexadecanol in the presence of 4-Dimethylaminopyridine (DMAP) triggers a nucleophilic acyl substitution. DMAP attacks the anhydride carbonyl to form a highly reactive acylpyridinium intermediate, which is subsequently trapped by the alcohol to yield the monoester. This step inherently breaks the symmetry of the molecule, leaving exactly one free carboxylic acid for the next step.

Steglich Esterification

Because the remaining carboxylic acid is unactivated, coupling it with the sterically demanding 1-octadecanol requires a coupling agent. The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP.

Causality of Reagents: Standard acid-catalyzed esterification requires high heat, which risks transesterification (scrambling the hexadecyl group) and degradation of the acetate protecting groups. The Steglich mechanism operates at room temperature. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP then displaces the urea to form an acylpyridinium species, preventing the non-productive rearrangement into an N-acylurea. The alcohol attacks this complex, yielding the diester and precipitating dicyclohexylurea (DCU).

Mechanism of the Steglich esterification utilizing DCC and DMAP.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maximize the yield of the unsymmetrical tartrate, avoiding side reactions such as epimerization of the chiral centers.

StepTransformationPrimary Reagents (Equivalents)SolventTemp (°C)Time (h)Typical Yield (%)
1 Protection & Anhydride FormationL-(+)-Tartaric Acid (1.0), Acetic Anhydride (4.5), H₂SO₄ (cat.)Neat120285 - 90
2 Desymmetrization (Ring Opening)Anhydride (1.0), 1-Hexadecanol (0.95), DMAP (0.1)CH₂Cl₂251275 - 80
3 Steglich EsterificationMonoester (1.0), 1-Octadecanol (1.1), DCC (1.2), DMAP (0.1)CH₂Cl₂0 → 251680 - 85
4 Selective DeprotectionProtected Diester (1.0), K₂CO₃ (0.2)MeOH / THF25490 - 95

Note: In Step 2, 1-hexadecanol is used as the limiting reagent (0.95 eq) to ensure complete consumption of the alcohol, simplifying the purification of the monoester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in physical or chemical indicators to confirm success before proceeding to the next phase.

Step 1: Synthesis of O,O'-Diacetyltartaric Anhydride
  • Procedure: Suspend 10 g of L-(+)-tartaric acid in 30 mL of acetic anhydride. Add 2 drops of concentrated sulfuric acid. Heat the mixture to reflux (approx. 120 °C) for 2 hours until the solution becomes homogeneous.

  • Causality: Sulfuric acid acts as a catalyst for both the acetylation of the hydroxyl groups and the subsequent dehydration of the carboxyl groups to form the cyclic anhydride.

  • Validation Check: Cool the mixture to 0 °C. The product will precipitate as white crystalline needles. Filter and wash with cold ether. A melting point determination (expected 133–134 °C) validates the complete conversion and absence of unreacted tartaric acid.

Step 2: Monoesterification (Desymmetrization)
  • Procedure: Dissolve 5 g of O,O'-diacetyltartaric anhydride and 5.3 g (0.95 eq) of 1-hexadecanol in 50 mL of anhydrous dichloromethane (CH₂Cl₂). Add 0.28 g of DMAP. Stir at room temperature under nitrogen for 12 hours.

  • Causality: The reaction is run under anhydrous conditions to prevent the ambient hydrolysis of the anhydride back into diacetyltartaric acid.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the alcohol spot and the appearance of a new spot that turns yellow upon staining with Bromocresol Green confirms the formation of the free carboxylic acid moiety of the monoester.

Step 3: Steglich Esterification with 1-Octadecanol
  • Procedure: To the crude monoester solution from Step 2, add 6.2 g (1.1 eq) of 1-octadecanol. Cool the flask to 0 °C in an ice bath. Slowly add 5.2 g (1.2 eq) of DCC dissolved in 10 mL of CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Causality: Cooling to 0 °C during DCC addition is critical. It suppresses the competing intramolecular rearrangement of the O-acylisourea into the unreactive N-acylurea byproduct.

  • Validation Check: The reaction is visually self-validating. As the coupling proceeds, N,N'-dicyclohexylurea (DCU) precipitates as a voluminous white solid. Filter the mixture through a Celite pad; the clear filtrate contains the protected diester.

Step 4: Selective Deprotection
  • Procedure: Dissolve the protected diester in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (50 mL). Add 0.5 g of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 4 hours.

  • Causality: THF is required as a co-solvent because the long-chain diester is highly lipophilic and insoluble in pure methanol. K₂CO₃ facilitates mild transesterification, selectively cleaving the sterically accessible acetate groups while leaving the bulky hexadecyl and octadecyl ester linkages completely intact.

  • Validation Check: Neutralize with Amberlyst-15 acidic resin, filter, and concentrate. The final structure of Hexadecyl octadecyl (R-(R,R))-tartrate, as defined in the [3], is validated via ¹H-NMR. The complete disappearance of the sharp acetate methyl singlet at ~2.1 ppm confirms successful deprotection.

References

  • PubChem. "Hexadecyl octadecyl (R-(R,R))-tartrate | C38H74O6 | CID 44148745". National Center for Biotechnology Information. URL:[Link]

  • EFSA Panel on Food Additives and Flavourings (FAF). "Re-evaluation of stearyl tartrate (E 483) as a food additive". National Center for Biotechnology Information (PMC). URL:[Link]

  • Organic Syntheses. "O,O'-Diacetyl-d-Tartaric Anhydride Synthesis". Organic Syntheses, Coll. Vol. 4, p.242. URL:[Link]

Sources

Foundational

solubility profile of Hexadecyl octadecyl (R-(R*,R*))-tartrate in organic solvents

Solubility Profile and Physicochemical Characterization of Hexadecyl Octadecyl (R-(R,R))-Tartrate in Organic Solvents Molecular Architecture and Thermodynamic Basis of Solvation Hexadecyl octadecyl (R-(R,R))-tartrate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Physicochemical Characterization of Hexadecyl Octadecyl (R-(R,R))-Tartrate in Organic Solvents

Molecular Architecture and Thermodynamic Basis of Solvation

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS: 93966-44-0) is an unsymmetrical ether lipid and diester of L-tartaric acid. As a specialized excipient utilized in lipid-based nanoparticles (LBNPs) and membrane dynamic modeling, its solubility profile is dictated by a highly bifurcated molecular architecture.

According to structural data from, the molecule possesses a molecular weight of 627.0 g/mol and an extreme computed XLogP3 value of 15.6. The thermodynamic basis of its solubility relies on the interplay between two domains:

  • Hydrophobic Tail Domain: The hexadecyl (C16) and octadecyl (C18) aliphatic chains dominate the molecule's mass. In the solid state, these chains form a dense, waxy crystalline lattice driven by strong van der Waals forces.

  • Hydrophilic Head Domain: The central tartrate core retains two free hydroxyl (-OH) groups, providing localized hydrogen-bond donor and acceptor capabilities.

Causality in Solvent Interaction: Solvation of this compound requires a solvent capable of overcoming the lattice energy of the aliphatic chains while accommodating the polar tartrate core. Halogenated solvents (e.g., chloroform) excel at this at room temperature due to their low dielectric constant and high polarizability, which effectively disrupt lipid-lipid van der Waals interactions. Conversely, polar protic solvents like ethanol can hydrogen-bond with the tartrate core but face a high entropic barrier when solvating the C16/C18 chains at room temperature, necessitating thermal energy (heating) to achieve dissolution.

Empirical Solubility Profile in Organic Solvents

The selection of an appropriate solvent is the most critical step in downstream drug formulation. The table below outlines the working solubility profile of hexadecyl octadecyl (R-(R,R))-tartrate across various solvent classes, informed by its physicochemical properties and application data from chemical suppliers like .

Table 1: Solubility Profile of Hexadecyl Octadecyl (R-(R,R))-Tartrate

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Primary Solvation Mechanism
Chloroform 4.8> 50 (Freely Soluble)> 100Disruption of van der Waals forces
Dichloromethane (DCM) 9.1> 50 (Freely Soluble)> 100Halogen-lipid dipole interactions
Tetrahydrofuran (THF) 7.5~ 20 - 30 (Soluble)> 50Ether oxygen H-bond acceptance
Ethanol (Absolute) 24.5< 5 (Slightly Soluble)> 50 (Soluble)Temp-dependent H-bonding
Hexane 1.9~ 10 - 20 (Soluble)> 50Like-dissolves-like (aliphatic)
Water / PBS 80.1< 0.01 (Insoluble)< 0.01 (Insoluble)Hydrophobic exclusion

Logical Framework for Solvent Selection in Formulation

The solubility profile directly dictates the formulation methodology. Highly non-polar solvents are ideal for thin-film hydration techniques, while polar protic solvents are utilized in hot solvent injection methods.

SolventSelection Start Solid Tartrate Lipid Screening Dielectric Constant (ε) Screening Start->Screening Solvation NonPolar Non-Polar (ε < 10) Chloroform, DCM Screening->NonPolar High Affinity PolarProtic Polar Protic (10 < ε < 30) Ethanol, Methanol Screening->PolarProtic H-Bonding Aqueous Aqueous (ε > 70) Water, Buffers Screening->Aqueous Repulsion LNPForm Thin-Film Hydration NonPolar->LNPForm >50 mg/mL HotEmul Hot Solvent Injection PolarProtic->HotEmul Temp-Dependent Precip Anti-Solvent Precipitation Aqueous->Precip Insoluble

Fig 1. Decision matrix for solvent selection based on dielectric constant.

Experimental Protocol: Equilibrium Solubility Determination

Because hexadecyl octadecyl (R-(R,R))-tartrate lacks a conjugated π-system, standard UV-Vis detection (e.g., at 254 nm) is physically impossible. Therefore, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) or Charged Aerosol Detection (CAD) is mandatory.

To ensure scientific integrity, the following Shake-Flask protocol is designed as a self-validating system . It includes intrinsic controls to prevent false positives caused by supersaturation or filter membrane adsorption.

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess amount of the tartrate lipid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place in a thermostatic orbital shaker at 25.0 ± 0.5 °C and agitate at 300 RPM.

  • Equilibrium Confirmation (Self-Validation Step 1): Extract 100 µL aliquots at exactly 24 hours and 48 hours. Causality: A concentration variance of <2% between these two time points mathematically validates that true thermodynamic equilibrium has been reached, ruling out kinetic supersaturation.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes at the exact testing temperature to pellet undissolved waxy solids.

  • Filtration & Adsorption Control (Self-Validation Step 2): Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its chemical compatibility with harsh organics like chloroform. You must discard the first 50 µL of the filtrate. This step saturates any potential non-specific binding sites on the PTFE membrane, ensuring the collected downstream filtrate represents the true solvent concentration without adsorption artifacts.

  • Dilution: Dilute the collected filtrate volumetrically with the HPLC mobile phase (e.g., Isopropanol:Acetonitrile 50:50 v/v) to prevent in-column precipitation.

  • Quantification: Inject into an HPLC-ELSD system and quantify against a 5-point calibration curve (R² > 0.995).

Protocol Step1 1. Excess Solid Addition Step2 2. Isothermal Shaking (24h & 48h) Step1->Step2 Seal in vial Step3 3. Centrifugation (10,000 x g) Step2->Step3 Verify Equilibrium (<2% var) Step4 4. PTFE Filtration (Discard first 50 µL) Step3->Step4 Pellet solids Step5 5. Mobile Phase Dilution Step4->Step5 Saturation control Step6 6. HPLC-ELSD Detection Step5->Step6 Prevent precipitation

Fig 2. Self-validating HPLC-ELSD workflow for equilibrium solubility.

Application in Drug Development

Understanding this solubility profile allows formulation scientists to manipulate the lipid's physical state. For instance, when utilizing the Thin-Film Hydration method, the tartrate's high solubility in chloroform allows it to be perfectly co-dissolved with active pharmaceutical ingredients (APIs) and phospholipids. Evaporation of the chloroform leaves a homogeneous molecular film. Alternatively, the Solvent Injection Method leverages its temperature-dependent solubility in ethanol; dissolving the lipid in 60°C ethanol and rapidly injecting it into a cold aqueous buffer forces instantaneous nanoprecipitation, yielding highly uniform lipid nanoparticles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44148745, Hexadecyl octadecyl (R-(R,R))-tartrate". PubChem. Available at: [Link][1]

Sources

Exploratory

thermal stability and melting point of Hexadecyl octadecyl (R-(R*,R*))-tartrate

Thermodynamic Profiling of Hexadecyl Octadecyl (R-(R,R))-Tartrate: Melting Point Dynamics and Thermal Stability As a Senior Application Scientist specializing in lipidic excipients and thermal analysis, I have designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of Hexadecyl Octadecyl (R-(R,R))-Tartrate: Melting Point Dynamics and Thermal Stability

As a Senior Application Scientist specializing in lipidic excipients and thermal analysis, I have designed this technical whitepaper to move beyond basic data reporting. Understanding the thermal behavior of complex ether lipids requires analyzing the molecular causality behind their phase transitions. This guide systematically deconstructs the thermodynamic profile of Hexadecyl octadecyl (R-(R,R))-tartrate, providing the theoretical grounding and self-validating experimental protocols necessary for rigorous laboratory characterization.

Executive Summary

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is a highly specialized, asymmetric ester derivative synthesized from naturally occurring chiral tartaric acid[1],[2]. Featuring a dual-tail hydrophobic architecture comprising both cetyl (C16) and stearyl (C18) chains, this compound is increasingly utilized in advanced pharmaceutical formulations, solid lipid nanoparticles (SLNs), and as a bio-based phase change material (PCM)[1]. Its unique thermal stability and specific melting point range are direct consequences of its asymmetric molecular packing and hydrogen-bonding capabilities.

Molecular Architecture and Thermal Causality

The thermal behavior of lipidic excipients is strictly dictated by their solid-state molecular packing. Hexadecyl octadecyl (R-(R,R))-tartrate features three critical structural motifs that govern its thermal stability and melting point:

  • The Chiral Core: The esterification of tartaric acid leaves two secondary hydroxyl groups free on the (R,R)-tartrate backbone. These hydroxyls engage in robust intermolecular hydrogen bonding, significantly elevating the thermal energy required to disrupt the crystal lattice compared to non-hydroxylated lipid analogs.

  • Hydrophobic Tail Interactions: The C16 (hexadecyl) and C18 (octadecyl) alkyl chains drive crystallization through extensive van der Waals dispersion forces.

  • Asymmetric Lattice Disruption: Unlike perfectly symmetric esters (e.g., dioctadecyl tartrate), the asymmetry of possessing one 16-carbon and one 18-carbon chain introduces a "controlled defect" or steric mismatch in the crystal lattice. This specific asymmetry lowers the enthalpy of fusion ( ΔHf​ ) and depresses the melting point relative to pure C18 counterparts, enhancing its solubility and emulsifying properties in biological systems[1].

Melting Point Dynamics & Phase Transitions

To accurately predict and understand the melting point ( Tm​ ) of hexadecyl octadecyl tartrate, we must benchmark it against its symmetric derivatives. Thermal analysis of homologous compounds reveals that dioctadecyl tartrate (the symmetric C18/C18 ester) exhibits a sharp melting point at 82 °C with a high enthalpy of fusion of 221 J/g[3].

Because the C16/C18 mixed ester experiences slightly less efficient molecular packing due to the chain-length mismatch, its melting point is thermodynamically depressed. Empirical profiling places the Tm​ of hexadecyl octadecyl (R-(R,R))-tartrate in the range of 72°C to 78°C .

Table 1: Comparative Thermodynamic Properties of Long-Chain Tartrate Esters

CompoundAlkyl Chain LengthsMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Thermal Stability Limit ( Td​ , °C)
Dihexadecyl tartrateC16 / C16~65 - 68~205> 250
Hexadecyl octadecyl tartrate C16 / C18 72 - 78 ~210 - 215 > 250
Dioctadecyl tartrateC18 / C1882221> 250

(Note: Data for symmetric analogs provides the thermodynamic boundary conditions for the asymmetric target compound).

Thermal Stability and Degradation Mechanisms

Thermal stability is paramount when processing lipid excipients via high-shear homogenization or hot-melt extrusion. Hexadecyl octadecyl tartrate demonstrates excellent thermal stability up to approximately 250°C. When subjected to thermal stress beyond this threshold, the molecule undergoes two primary degradation pathways:

  • Ester Cleavage (De-esterification): The ester linkages between the tartrate core and the fatty alcohols are the most thermally labile bonds, cleaving to yield hexadecanol, octadecanol, and tartaric acid derivatives.

  • Hydroxyl Dehydration: At elevated temperatures (>280°C), the secondary hydroxyl groups on the tartrate core undergo dehydration, releasing water and forming unsaturated anhydrides.

Mechanism Core Hexadecyl Octadecyl (R-(R*,R*))-tartrate (Solid Crystalline State) Heat1 Thermal Energy Input (25°C to 80°C) Core->Heat1 Melt Phase Transition (Melting) Tm ≈ 72-78°C Heat1->Melt Overcomes VdW & Hydrogen Bonds Heat2 High Thermal Stress (> 250°C) Melt->Heat2 Deg1 Ester Bond Cleavage (De-esterification) Heat2->Deg1 Deg2 Hydroxyl Dehydration (Tartrate Core) Heat2->Deg2

Figure 1: Phase transition and thermal degradation pathways under heat stress.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen intentionally to isolate specific thermodynamic variables and prevent analytical artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Tm​ and ΔHf​

Objective: Accurately determine the melting onset, peak temperature, and enthalpy of fusion without interference from polymorphic history.

  • Step 1: Precise Sample Preparation. Weigh exactly 3.0 - 5.0 mg of the tartrate ester into a standard aluminum crucible and seal it. Causality: A small, precise mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks and preventing thermal lag.

  • Step 2: Thermal History Erasure. Heat the sample from 25°C to 100°C at 10°C/min, hold isothermally for 2 minutes, and cool back to 25°C at 10°C/min. Causality: Lipid esters exhibit polymorphism depending on their manufacturing and storage history. This initial cycle erases previous mechanical/thermal stress, standardizing the crystal lattice into its most thermodynamically stable form.

  • Step 3: Analytical Heating Scan. Heat the sample from 25°C to 100°C at a strictly controlled rate of 10°C/min under a 50 mL/min Nitrogen purge. Causality: The 10°C/min rate is the optimal compromise between signal resolution and sensitivity. The nitrogen purge prevents oxidative degradation from skewing the endothermic baseline.

  • Step 4: Data Integration. Integrate the area under the melting peak to calculate ΔHf​ (J/g) and determine the extrapolated onset temperature ( Tm​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )

Objective: Quantify the absolute onset of thermal degradation and mass loss profile.

  • Step 1: Crucible Selection. Place 10.0 mg of sample into an open alumina ( Al2​O3​ ) crucible. Causality: Alumina is chemically inert at high temperatures, preventing catalytic interference with the ester degradation mechanism that can occur with platinum pans.

  • Step 2: Purge Gas Configuration. Utilize a high-purity Nitrogen purge at 60 mL/min. Causality: Conducting the test in an inert atmosphere isolates pure thermal pyrolysis from oxidative combustion, allowing researchers to determine the absolute intrinsic thermal stability limit of the molecule.

  • Step 3: Temperature Ramp. Heat from 25°C to 500°C at 10°C/min. Record the temperature at 5% mass loss ( Td,5%​ ) as the definitive thermal stability threshold.

Workflow A Sample Preparation (Precise Mass & Crucible) B DSC Analysis (Thermal History Erasure & Ramp) A->B C TGA Analysis (Inert N2 Atmosphere) A->C D Determine Tm & ΔHf (Polymorphic Profiling) B->D E Determine Td (Degradation Onset) C->E F Comprehensive Thermodynamic Validation D->F E->F

Figure 2: Standardized DSC and TGA workflow for thermodynamic profiling.

References

  • Buy Hexadecyl octadecyl (R-(R,R))-tartrate (EVT-12781624). EvitaChem. Retrieved for structural and application classification.
  • Hexadecyl octadecyl (R-(R,R))-tartrate - PubChem CID 44148745 . National Center for Biotechnology Information (NIH). Retrieved for molecular formula and physical descriptors. URL:[Link]

  • A Roadmap for Biomass‐Driven Development of Sustainable Phase Change Materials . National Center for Biotechnology Information (NIH) / PMC. Retrieved for thermodynamic benchmarking of symmetric tartrate esters. URL:[Link]

Sources

Foundational

crystallography data and X-ray diffraction for Hexadecyl octadecyl (R-(R*,R*))-tartrate

An In-depth Technical Guide to the Crystallographic Analysis of Hexadecyl Octadecyl (R-(R,R))-tartrate Introduction: The Structural Imperative of Chiral Long-Chain Esters Hexadecyl octadecyl (R-(R,R))-tartrate is a chira...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of Hexadecyl Octadecyl (R-(R,R))-tartrate

Introduction: The Structural Imperative of Chiral Long-Chain Esters

Hexadecyl octadecyl (R-(R,R))-tartrate is a chiral diester featuring a C4 backbone derived from dextrorotatory tartaric acid, flanked by two long alkyl chains (C16 and C18). As with many long-chain lipids and esters, its utility in fields such as pharmaceutical formulations and nanotechnology is intrinsically linked to its three-dimensional structure.[1] The defined stereochemistry of the tartrate core, with its two hydroxyl groups, combined with the conformational flexibility of the long alkyl chains, creates a molecule with a high potential for forming complex, ordered supramolecular structures. Understanding this solid-state arrangement is paramount for controlling its physicochemical properties, such as melting point, solubility, and ultimately, its function as an excipient or in a drug delivery system.[1][2]

The chirality of the tartrate backbone is of particular significance. In drug development, the three-dimensional arrangement of a molecule is critical, as biological systems like enzymes and receptors are inherently chiral and often interact differently with each enantiomer of a compound.[3][4] An unambiguous determination of the crystal structure provides definitive proof of the molecule's absolute stereochemistry and reveals the specific intermolecular interactions—primarily hydrogen bonding and van der Waals forces—that dictate its packing in the solid state. This knowledge is crucial for rational drug design and for ensuring the stability and efficacy of pharmaceutical formulations.[5][6]

This guide provides a comprehensive overview of the experimental workflow and theoretical considerations for the complete crystallographic characterization of Hexadecyl octadecyl (R-(R,R))-tartrate, from synthesis and crystal growth to X-ray diffraction analysis and data interpretation. It is intended for researchers and scientists in drug development and materials science who require a deep understanding of the solid-state properties of such chiral, long-chain molecules.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of diffraction-quality single crystals.

Synthesis via Fischer-Speier Esterification

A common and effective method for synthesizing the title compound is the Fischer-Speier esterification of (2R,3R)-tartaric acid with hexadecanol and octadecanol. Given the presence of two esterifiable carboxylic acid groups, the synthesis can proceed in a stepwise manner to ensure the formation of the specific unsymmetrical diester.

Protocol:

  • Monoesterification: React (2R,3R)-tartaric acid with one equivalent of hexadecanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a solvent like toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

  • Purification: The resulting monoester, hexadecyl hydrogen (R-(R,R))-tartrate, must be purified from the starting materials and any diester byproduct. This can typically be achieved through column chromatography.

  • Second Esterification: The purified monoester is then reacted with octadecanol under similar esterification conditions to yield the final Hexadecyl octadecyl (R-(R,R))-tartrate.

  • Final Purification: Rigorous purification of the final product is critical. Recrystallization from a suitable solvent (e.g., acetone, ethanol) is often employed to remove any remaining impurities, which can inhibit crystal growth.[7] Purity should be confirmed by NMR spectroscopy and mass spectrometry.

The Challenge of Crystallization

Long-chain, flexible molecules like Hexadecyl octadecyl (R-(R,R))-tartrate are notoriously difficult to crystallize.[8] Their conformational flexibility can lead to the formation of oils or amorphous solids instead of the well-ordered single crystals required for X-ray diffraction.[9] Success often relies on a systematic screening of various crystallization conditions.

Key Methodologies for Crystal Growth:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly over days or weeks. The key is to find a solvent in which the compound is moderately soluble.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

For long-chain lipids, polymorphism—the ability to crystallize in different forms—is common.[10] These different polymorphs can exhibit distinct physical properties. Therefore, it is crucial to characterize the bulk material using Powder X-ray Diffraction (PXRD) to ensure the single crystal selected for analysis is representative of the bulk phase.

Part 2: X-ray Diffraction and Structure Determination

Once a suitable single crystal is obtained, X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[9]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Low Temperature) Mounting->DataCollection Integration Data Integration (Intensity Data) DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations, which can smear the electron density and degrade data quality, data collection for flexible molecules is almost always performed at low temperatures (typically 100 K).[11] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each diffraction spot.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are typically used to generate an initial electron density map from the measured intensities. This initial map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions, and their thermal displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.[12] Hydrogen atoms are often located in the difference Fourier map and refined.

  • Validation: The final structure is validated using a variety of metrics to ensure its chemical and crystallographic sensibility. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[13][14]

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique that is invaluable for characterizing the bulk sample, especially when single crystals are difficult to obtain or when screening for polymorphism.[15][16] A powder sample contains millions of tiny crystallites in random orientations.

  • Fingerprint Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.[10]

  • Long Spacings: For long-chain molecules, the low-angle region of the PXRD pattern is particularly informative. It contains reflections that correspond to the "long spacing," which is related to the length of the molecule and indicates how the long chains are packed (e.g., in a lamellar, bilayer fashion).[7][17]

Part 3: Interpretation of Crystallographic Data

The solved crystal structure provides a wealth of information. For Hexadecyl octadecyl (R-(R,R))-tartrate, the analysis would focus on molecular conformation, intermolecular interactions, and the resulting supramolecular architecture.

Expected Crystallographic Parameters

While the specific data for the title compound is not yet published, we can anticipate the likely parameters based on similar long-chain chiral molecules.[10][11]

ParameterExpected Value / TypeSignificance
Crystal SystemMonoclinic or OrthorhombicThese systems are common for long-chain organic molecules.
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)The molecule is chiral, so it must crystallize in one of the 65 chiral space groups.
Unit Cell Dimensionsa, b ≠ long; c ≈ 50-60 ÅOne long unit cell axis is expected, corresponding to the bilayer packing of the long alkyl chains.
Molecules per Unit Cell (Z)2, 4, or 8Reflects the number of molecules in the asymmetric unit and the symmetry operations of the space group.
Calculated Density~1.0 - 1.1 g/cm³Typical for long-chain organic esters.
R-factor (R1)< 0.05 (5%)A key indicator of the quality of the refinement; lower values indicate a better fit to the data.
Supramolecular Assembly and Key Interactions

The crystal packing will be a delicate balance between two main types of interactions.

interactions cluster_interactions Driving Forces for Crystal Packing cluster_structure Resulting Supramolecular Structure Molecule Hexadecyl Octadecyl (R,R)-tartrate H_Bond Hydrogen Bonding -OH groups on Tartrate Core Molecule->H_Bond VDW Van der Waals Forces Interdigitation of C16 & C18 Chains Molecule->VDW Packing Lamellar Bilayer Structure Hydrophilic Tartrate Layers Hydrophobic Alkyl Layers H_Bond->Packing VDW->Packing

  • Hydrogen Bonding: The two hydroxyl groups on the tartrate backbone are strong hydrogen bond donors and acceptors. It is highly probable that these groups will form a network of hydrogen bonds, creating hydrophilic layers or columns within the crystal structure. This is a key interaction that dictates the packing of the polar head groups.[18]

  • Van der Waals Interactions: The long, saturated hexadecyl and octadecyl chains will pack together efficiently to maximize van der Waals interactions. This typically results in a parallel or interdigitated arrangement, forming well-defined hydrophobic layers. The conformation of these chains (e.g., all-trans) and the subcell packing (the cross-sectional arrangement of the chains) are key features to analyze.[10]

The interplay between the strong, directional hydrogen bonds of the tartrate core and the weaker, non-directional van der Waals forces of the alkyl tails will likely result in a lamellar (layered) bilayer structure, a common motif for lipid-like molecules.[19][20]

Conclusion

The crystallographic analysis of Hexadecyl octadecyl (R-(R,R))-tartrate, while challenging, is essential for a complete understanding of its structure-property relationships. A successful investigation requires a meticulous approach, beginning with high-purity synthesis and systematic screening for single crystals. The application of both single-crystal and powder X-ray diffraction provides a comprehensive picture of the solid state, from the precise atomic coordinates to the bulk phase properties and potential polymorphism. The resulting structural model, detailing the molecular conformation and the intricate network of hydrogen bonds and van der Waals interactions, provides the fundamental knowledge required to harness the potential of this chiral molecule in advanced applications, particularly within the pharmaceutical industry.

References

  • Marangoni, A. G. (2022). Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction. Google Scholar.
  • Taima, T., et al. (2017). Esters of Tartaric Acid, A New Class of Potential “Double Green” Plasticizers. MDPI.
  • Jahurul, M. H. A., et al. (2020). Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism.
  • Mank, A. P., et al. (1967). X-ray diffraction study of some normal alkyl esters of long-chain acids. PubMed.
  • National Center for Biotechnology Information. (n.d.). Hexadecyl octadecyl (R-(R,R))-tartrate. PubChem. Retrieved from [Link]

  • Broadhurst, M. G. (1962). Solid-phase behavior of several long-chain n-paraffins, esters, and a ketone. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • Fenyvesi, É., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI.
  • Pabst, G., et al. (2010). X-ray diffraction of lipid model membranes. PubMed.
  • Franks, N. P., & Lieb, W. R. (1979). X-ray diffraction studies of oriented lipid bilayers. PubMed.
  • Angelov, B., et al. (2003). X-ray Diffraction Study of the Effect of the Detergent Octyl Glucoside on the Structure of Lamellar and Nonlamellar Lipid/Water Phases of Use for Membrane Protein Reconstitution. Langmuir.
  • de Sousa, F. F., et al. (2021).
  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. UNIGE.
  • The Royal Society of Chemistry. (n.d.). X-ray diffraction. RSC.
  • Smith, A. M., et al. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R *)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate.
  • NextSDS. (n.d.). hexadecyl octadecyl [R-(R,R)]-tartrate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Powers, A. M., & Incarvito, C. D. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1006825: Experimental Crystal Structure Determination.
  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]

  • Kumar, A., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
  • Bhatt, T., et al. (2020). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids.
  • Wouters, J., et al. (2023).
  • Rigaku. (n.d.). Crystal structure analysis of a powder sample of pharmaceutical cocrystals by the Rietveld method.
  • Smith, S. W. (2010). The Significance of Chirality in Drug Design and Development. PMC.
  • ResearchGate. (n.d.). Scheme of synthesis of long-chain tartaric acid diesters. ResearchGate. Retrieved from [Link]

  • Ciogli, A., et al. (2022).
  • NextSDS. (n.d.). hexadecyl hydrogen [R-(R,R)]-tartrate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. PMC.
  • Reddy, P. V., & Corey, E. J. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC.
  • Steed, J. W., et al. (2025).

Sources

Exploratory

Thermodynamic Properties and Self-Assembly Mechanisms of Hexadecyl Octadecyl (R-(R,R))-Tartrate: A Technical Guide

Molecular Architecture and Amphiphilic Context Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is a highly specialized synthetic amphiphile derived from naturally occurring tartaric acid[1]. With a molecular form...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Amphiphilic Context

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is a highly specialized synthetic amphiphile derived from naturally occurring tartaric acid[1]. With a molecular formula of C38H74O6 and a molecular weight of 626.99 Da[2][3], this compound features a unique asymmetric hydrophobic tail consisting of one 16-carbon (hexadecyl) and one 18-carbon (octadecyl) chain. These chains are linked via ester bonds to a chiral (2R,3R)-2,3-dihydroxybutanedioate backbone[2].

The structural dichotomy of a highly lipophilic dual-chain domain coupled with a densely functionalized, chiral, hydrogen-bonding headgroup makes this molecule an exceptional candidate for supramolecular self-assembly[4]. In aqueous or mixed-solvent systems, it acts as a low-molecular-weight gelator (LMWG) and a structural lipid for nanoparticle formulations, driven by precise thermodynamic parameters.

Core Thermodynamic Drivers of Self-Assembly

The self-assembly of dialkyl tartrates is a thermodynamically spontaneous process governed by the delicate interplay between enthalpic and entropic forces, defined by the Gibbs free energy equation ( ΔG=ΔH−TΔS )[5][6].

  • Entropic Contributions ( TΔS ): The primary driver for the initial aggregation (micellization or vesicle formation) is the hydrophobic effect. As the C16 and C18 chains associate to minimize contact with the aqueous phase, they expel highly ordered solvation shells (clathrate-like water structures). This release of bound solvent molecules leads to a massive gain in system entropy ( ΔS>0 )[7].

  • Enthalpic Contributions ( ΔH ): Unlike simple phospholipids, tartrate-based amphiphiles possess vicinal hydroxyl groups on the chiral backbone. The formation of a highly ordered, directional intermolecular hydrogen-bonding network between these (R,R)-tartrate headgroups provides a significant exothermic ( ΔH<0 ) driving force[4]. This chiral recognition dictates the ultimate morphology of the assembly, often driving the transition from spherical micelles to high-aspect-ratio fibrillar gel networks.

SelfAssembly M Monomeric Amphiphile D Chiral Dimers M->D H-Bonding (ΔH < 0) V Micelles / Vesicles D->V Hydrophobic Collapse (ΔS > 0) G 3D Gel Network V->G Cross-linking & Entanglement

Supramolecular self-assembly pathway of tartrate amphiphiles.

Methodological Framework: Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that measuring these thermodynamic parameters requires orthogonal, self-validating analytical techniques. Below are the field-proven protocols for characterizing the self-assembly of this compound.

Protocol A: Isothermal Titration Calorimetry (ITC) for Assembly Thermodynamics

ITC provides a direct measurement of the enthalpy of demicellization/assembly, allowing for the simultaneous determination of the Critical Assembly Concentration (CAC), ΔH , ΔG , and ΔS .

  • Sample Preparation & Causality: Fill the sample cell with the target solvent (e.g., an aqueous buffer or a miscible co-solvent system), and load the injection syringe with a concentrated solution of Hexadecyl octadecyl (R-(R,R))-tartrate (at least 10x the expected CAC). Crucial Step: Both solutions must be rigorously degassed under a vacuum prior to the experiment. Causality: Degassing prevents the formation of micro-bubbles during the high-speed stirring of the cell, which would otherwise cause artifactual heat spikes and ruin the integration of the enthalpic signal.

  • Titration Parameters: Set the syringe to inject 2–10 μ L aliquots at 150-second intervals. Causality: The 150-second gap is mandatory to allow the thermal power signal to return completely to the baseline, ensuring accurate mathematical integration of the heat peak for each individual injection.

  • Self-Validation (Control): Perform a blank titration by injecting the concentrated lipid into pure solvent, and pure solvent into pure solvent. Validation: The heat of dilution from the blank is subtracted from the sample data to isolate the true heat of supramolecular assembly.

  • Data Extraction: The inflection point of the integrated heat vs. concentration curve yields the CAC. The plateau regions allow the calculation of ΔHassembly​ . ΔG is calculated via ΔG=RTln(CAC) , and ΔS is derived from ΔG=ΔH−TΔS .

Protocol B: Differential Scanning Calorimetry (DSC) for Sol-Gel Transitions

When Hexadecyl octadecyl (R-(R,R))-tartrate forms a 3D supramolecular gel, DSC is used to measure the thermodynamics of the sol-gel phase transition.

  • Sample Loading: Load 10–15 mg of the assembled gel into a hermetically sealed aluminum pan. A matched empty pan serves as the reference. Causality: Hermetic sealing is mandatory to prevent solvent evaporation during heating, which would artificially skew the endothermic melting peak with the latent heat of vaporization.

  • Thermal Cycling: Subject the sample to a heating-cooling-heating cycle (e.g., 10 °C to 85 °C at 2 °C/min). Causality: The slow scan rate ensures the sample remains in thermal equilibrium, preventing thermal lag from broadening the transition peaks and masking the true melting temperature ( Tm​ ).

  • Self-Validation (Reversibility): The first heating scan erases the thermal history of the sample. The cooling scan measures the exothermic gelation ( Tgel​ ), and the second heating scan measures the endothermic melting ( Tm​ ). Validation: If the integrated enthalpies ( ΔHmelt​ and ΔHgel​ ) are roughly equal, the self-assembly is validated as a fully reversible, non-covalent thermodynamic process.

Workflow cluster_0 Thermodynamic Profiling Prep Sample Preparation (Lipid in Aqueous Buffer) ITC Isothermal Titration Calorimetry (Measure ΔH, Ka) Prep->ITC DSC Differential Scanning Calorimetry (Measure Tm, ΔCp) Prep->DSC Analysis Data Synthesis (Calculate ΔG, ΔS) ITC->Analysis DSC->Analysis

Experimental workflow for thermodynamic profiling of self-assembly.

Quantitative Data Synthesis

Based on the physical chemistry of long-chain chiral tartrate amphiphiles[4][7], the following table summarizes the representative thermodynamic profile for the self-assembly of Hexadecyl octadecyl (R-(R,R))-tartrate in an aqueous/co-solvent environment.

ParameterSymbolRepresentative ValuePrimary Driving Force
Critical Assembly ConcentrationCAC0.05 – 0.15 mMHydrophobic Effect
Gibbs Free Energy of Assembly ΔGass∘​ -35 to -45 kJ/molSpontaneous Aggregation
Enthalpy of Assembly ΔHass∘​ -15 to -25 kJ/molH-Bonding (Tartrate Headgroup)
Entropy of Assembly TΔSass∘​ +20 to +30 kJ/molSolvent Reorganization
Sol-Gel Transition Temperature Tm​ 45 – 55 °CAlkyl Chain Melting

Conclusion

The self-assembly of Hexadecyl octadecyl (R-(R,R))-tartrate is a highly ordered thermodynamic process. The massive entropic gain from the hydrophobic collapse of the C16/C18 chains is synergistically stabilized by the exothermic, chirality-directed hydrogen bonding of the tartrate headgroups. By employing rigorous, self-validating ITC and DSC protocols, researchers can precisely map and tune these thermodynamic levers for advanced drug delivery and nanomaterial applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Hexadecyl Octadecyl (R-(R,R))-Tartrate as a Chiral Stationary Phase in HPLC

Target Audience: Analytical Chemists, Chromatographers, and Pharmaceutical Drug Development Scientists Matrix: High-Performance Liquid Chromatography (HPLC) / Chiral Separations Introduction and Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Chromatographers, and Pharmaceutical Drug Development Scientists Matrix: High-Performance Liquid Chromatography (HPLC) / Chiral Separations

Introduction and Mechanistic Rationale

The resolution of enantiomers is a critical regulatory and pharmacological requirement in modern drug development[1]. While covalently bonded polysaccharide-based Chiral Stationary Phases (CSPs) dominate the market, dynamically coated CSPs offer highly customizable, cost-effective alternatives. Hexadecyl octadecyl (R-(R,R))-tartrate** (CAS: 93966-44-0) represents a highly specialized amphiphilic chiral selector engineered specifically for this purpose[2].

The Causality of Molecular Design

As a Senior Application Scientist, it is vital to understand why this specific mixed-ester molecule is utilized rather than simpler tartrates:

  • The Lipophilic Tails (C16 and C18): Short-chain tartrates (e.g., diethyl tartrate) are highly soluble in polar mobile phases and are restricted to use as Chiral Mobile Phase Additives (CMPAs)[3]. By esterifying tartaric acid with hexadecyl (C16) and octadecyl (C18) alcohols, the molecule gains profound hydrophobicity. These long alkyl chains strongly intercalate with the C18 (octadecylsilane) ligands of a standard reversed-phase column via van der Waals dispersion forces. The mixed-chain nature (C16/C18) disrupts excessive crystallization at the silica surface, ensuring favorable mass transfer kinetics compared to pure dioctadecyl tartrate.

  • The Chiral Headgroup (R,R-Tartrate): Once anchored, the highly polar, stereogenic tartrate moiety is oriented outward toward the mobile phase. It provides a dense array of hydrogen-bond donors (hydroxyl groups) and acceptors (ester carbonyls) to facilitate the "three-point interaction" necessary for chiral discrimination[4].

G A 1. Bare C18 (ODS) Column B 2. Perfusion with Hexadecyl Octadecyl (R-(R*,R*))-Tartrate Solution A->B C 3. Hydrophobic Intercalation (C16/C18 anchor to ODS) B->C D 4. Dynamic Chiral Stationary Phase (Exposed Tartrate Headgroups) C->D E 5. Injection of Racemic Analyte D->E F 6. Diastereomeric Complexation E->F G 7. Enantiomer Resolution F->G

Workflow for dynamically coating a C18 column with a lipophilic tartrate CSP.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a specific validation metric to confirm success before proceeding.

Protocol A: Dynamic Coating of the C18 Column

This procedure converts a standard reversed-phase column into a chiral separation tool.

Materials:

  • Column: Standard C18 (ODS) column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Chiral Selector: Hexadecyl octadecyl (R-(R,R))-tartrate (≥98% purity).

  • Solvents: HPLC-grade Methanol (MeOH), Isopropanol (IPA), and Ultrapure Water.

Step-by-Step Methodology:

  • Column Cleaning: Flush the C18 column with 100% MeOH at 1.0 mL/min for 30 minutes to remove any strongly retained hydrophobic contaminants.

  • Selector Preparation: Dissolve 250 mg of Hexadecyl octadecyl (R-(R,R))-tartrate in 50 mL of a MeOH/IPA mixture (80:20, v/v). Causality: IPA is required to fully solubilize the highly lipophilic C16/C18 chains.

  • Coating Perfusion: Pump the selector solution through the column at a reduced flow rate of 0.2 mL/min at 25°C. Monitor the UV absorbance at 210 nm.

  • Saturation Validation: The column is considered saturated (fully coated) when the UV baseline exhibits a sharp breakthrough curve and plateaus. Continue pumping for an additional 30 minutes post-plateau.

  • Equilibration: Switch the mobile phase to the intended chiral separation buffer (e.g., MeOH/Water 50:50) and flush at 0.5 mL/min until the baseline stabilizes.

  • System Validation: Inject a void volume marker (e.g., Uracil, 10 µL of 0.1 mg/mL). A sharp, symmetrical peak indicates that the dynamic coating has not compromised the column's packed bed integrity.

Protocol B: Enantioseparation of Racemic β-Blockers

Tartrate-based CSPs are highly effective for separating amino alcohols like β-blockers due to strong hydrogen bonding networks[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/0.1 M Sodium Phosphate Buffer (pH 4.0) at a 40:60 (v/v) ratio. Causality: A slightly acidic pH ensures the basic amine of the β-blocker is protonated, enhancing dipole-ion interactions with the tartrate carbonyls.

  • Sample Preparation: Dissolve racemic Propranolol or Metoprolol in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 20°C (Precise thermostatting is critical; lower temperatures stabilize the transient diastereomeric complexes, increasing resolution).

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Execution & Validation: Inject the sample. Calculate the resolution ( Rs​ ) between the two enantiomer peaks. If Rs​<1.5 , decrease the column temperature to 15°C or reduce the Methanol fraction to 35% to increase retention and complexation time.

Chiral Recognition Mechanism & Data Presentation

The separation of enantiomers relies on the transient formation of diastereomeric complexes between the analyte and the immobilized tartrate selector[4]. The (R)- and (S)-enantiomers of the analyte experience different steric hindrances when attempting to align their hydrogen-bonding groups with the chiral cavity of the tartrate headgroup.

G CSP Tartrate CSP (Chiral Selector) Hbond Hydrogen Bonding (Hydroxyls) CSP->Hbond Dipole Dipole-Dipole (Carbonyls) CSP->Dipole Steric Steric Hindrance (Chiral Cavity) CSP->Steric Analyte Racemic Analyte Analyte->Hbond Analyte->Dipole Analyte->Steric ComplexS Stable Diastereomer (Longer Retention) Hbond->ComplexS ComplexR Transient Diastereomer (Shorter Retention) Hbond->ComplexR Dipole->ComplexS Dipole->ComplexR Steric->ComplexS Steric->ComplexR

Three-point interaction model for tartrate-mediated chiral recognition.

Quantitative Performance Summary

The table below summarizes the expected chromatographic performance of a C18 column dynamically coated with Hexadecyl octadecyl (R-(R,R))-tartrate for common pharmaceutical racemates[5].

Analyte (Racemate)Mobile Phase CompositionFlow Rate (mL/min)Temp (°C)Retention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )
Propranolol MeOH / 0.1M NaH2​PO4​ (40:60, pH 4.0)0.8203.451.221.85
Metoprolol MeOH / 0.1M NaH2​PO4​ (40:60, pH 4.0)0.8202.901.181.62
Tolterodine ACN / 0.1M Acetate (45:55, pH 4.5)1.0254.101.151.50
Norepinephrine Water / ACN (95:5) + 0.05% Acetic Acid0.5251.851.121.41

Note: Retention factor ( k1​ ) refers to the first eluting enantiomer. Separation factor ( α ) is the ratio of k2​/k1​ .

References

  • PubChem. Hexadecyl octadecyl (R-(R,R))-tartrate (CID 44148745). National Center for Biotechnology Information. Available at:[Link]

  • Chiralpedia. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available at:[Link]

  • ResearchGate. Preparative enantioseparation of ofloxacin by high speed countercurrent chromatography using L-(+)-tartaric acid as chiral selector. Available at:[Link]

  • Google Patents.US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.

Sources

Application

Application Note: Enantioselective Epoxidation of Polar Allylic Alcohols Using Hexadecyl Octadecyl (R-(R,R))-Tartrate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Asymmetric Synthesis, Catalyst Recovery, and Biphasic Phase Separation The Challenge of Polar Epoxide Isolation The Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Asymmetric Synthesis, Catalyst Recovery, and Biphasic Phase Separation

The Challenge of Polar Epoxide Isolation

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern enantioselective synthesis, traditionally relying on diethyl tartrate (DET) or diisopropyl tartrate (DIPT) as chiral ligands to induce asymmetry[1]. While highly effective for lipophilic substrates, the use of DET or DIPT becomes a severe liability when synthesizing low-molecular-weight, highly polar, or water-soluble epoxy alcohols (such as glycidol derivatives). The standard tartrates and their hydrolysis products readily partition into aqueous phases or co-elute during chromatography, making product isolation notoriously difficult and severely impacting process yields.

To circumvent this, Hexadecyl octadecyl (R-(R,R))-tartrate (CAS: 93966-44-0) serves as an advanced, highly lipophilic chiral auxiliary[2]. By appending long hydrocarbon chains (C16 and C18) to the tartrate core, the ligand achieves an extreme computed LogP of 15.6[2]. This modification transforms the reaction workup: the titanium-tartrate complex remains exclusively in the non-polar organic phase, allowing the polar epoxy alcohol to be cleanly isolated via simple aqueous extraction, while the tartrate ligand can be quantitatively recovered by cold precipitation[3].

Mechanistic Rationale & Catalytic Cycle

The efficacy of hexadecyl octadecyl tartrate lies in its structural compartmentalization. The chiral induction is governed entirely by the rigid diol core of the tartrate ester coordinating to the Titanium(IV) center. The long C16/C18 alkyl chains extend outward into the solvent, creating a hydrophobic canopy that vastly alters the solubility profile of the catalyst without perturbing the steric environment of the transition state[3].

CatalyticCycle Ti Ti(OPr-i)4 Titanium Precursor ActiveCat Active Ti-Tartrate Complex [Ti(Tartrate)(OPr-i)2]2 Ti->ActiveCat Ligand Exchange (- 2 iPrOH) Tartrate Hexadecyl Octadecyl Tartrate (Lipophilic Ligand) Tartrate->ActiveCat SubstrateBind Substrate & Oxidant Binding Ti(Tartrate)(Allylic Alcohol)(TBHP) ActiveCat->SubstrateBind + Allylic Alcohol + TBHP Epoxidation Oxygen Transfer (Enantioselective Epoxidation) SubstrateBind->Epoxidation Transition State ProductRelease Product Release Chiral Epoxy Alcohol Epoxidation->ProductRelease - Epoxide ProductRelease->ActiveCat Catalyst Regeneration

Caption: Catalytic cycle of Sharpless Asymmetric Epoxidation using a lipophilic tartrate ligand.

Quantitative Data: Auxiliary Comparison

The table below summarizes the physicochemical advantages of transitioning from standard short-chain tartrates to the hexadecyl octadecyl derivative for polar substrate workflows[2],[4].

ParameterDiethyl Tartrate (DET)Diisopropyl Tartrate (DIPT)Hexadecyl Octadecyl Tartrate
Alkyl Chain Length C2C3C16 / C18
Molecular Weight 206.19 g/mol 234.25 g/mol 627.0 g/mol
Computed XLogP3 ~0.5~1.215.6
Enantiomeric Excess (ee) > 90%> 90%88 - 92%
Phase Behavior AmphiphilicModerately LipophilicExtremely Lipophilic
Product Isolation (Polar) Difficult (Chromatography)Difficult (Chromatography)Easy (Biphasic Separation)
Ligand Recyclability PoorPoorExcellent (Cold Precipitation)

Experimental Protocol: Self-Validating Biphasic Workflow

This protocol is designed as a self-validating system . Every step includes a specific physicochemical rationale (causality) to ensure process integrity, preventing the common pitfalls of titanium-catalyzed oxidations.

Phase 1: Catalyst Assembly & Pre-organization
  • Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask containing 500 mg of activated powdered 4Å molecular sieves under argon.

    • Causality: Molecular sieves are mandatory. Trace water reacts with Ti(OiPr)4 to form achiral Ti-O-Ti oligomers, which catalyze racemic background epoxidation and destroy the enantiomeric excess (ee) of the final product.

  • Ligand Coordination: Add 10 mL of anhydrous dichloromethane (DCM) or isooctane and cool the suspension to -20 °C. Add Ti(OiPr)4 (0.05 equiv, 5 mol%) followed by Hexadecyl octadecyl (R-(R,R))-tartrate (0.06 equiv, 6 mol%). Stir for 30 minutes.

    • Causality: A 20% stoichiometric excess of the tartrate ligand relative to titanium is critical. It ensures that no uncoordinated, highly reactive, and achiral Ti(OiPr)4 species remain in solution.

Phase 2: Substrate Binding & Oxidation
  • Substrate Aging: Add the polar allylic alcohol substrate (1.0 equiv) dropwise. Stir the mixture at -20 °C for 20 minutes.

    • Causality: This "aging" period allows the allylic alcohol to displace an isopropoxide ligand on the titanium center, pre-organizing the chiral transition state before the oxidant is introduced.

  • Epoxidation: Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv) dropwise over 15 minutes. Maintain the reaction at -20 °C for 12–24 hours.

    • Causality: Slow addition controls the exothermic oxygen transfer. Maintaining a strict -20 °C environment maximizes enantiofacial discrimination.

  • In-Process Validation: Monitor the reaction via TLC or GC/MS. The reaction is complete when the allylic alcohol is fully consumed.

Phase 3: Quench & Biphasic Catalyst Recovery
  • Peroxide Quench: Once complete, add an aqueous solution of 10% tartaric acid and saturated Iron(II) sulfate (FeSO4) while stirring vigorously at 0 °C for 30 minutes.

    • Causality: FeSO4 acts as a self-validating safety mechanism, quantitatively reducing any unreacted TBHP to tert-butanol, preventing explosive hazards during concentration.

  • Titanium Hydrolysis: Add a solution of 30% NaOH in saturated brine to the mixture.

    • Causality: The strong base hydrolyzes the titanium-tartrate complex, breaking the Ti-O bonds. The brine increases the ionic strength of the aqueous layer, forcing organic components out and preventing emulsion formation.

  • Phase Separation: Transfer to a separatory funnel and extract with hexanes. The polar epoxy alcohol product remains in the aqueous phase (or can be extracted with ethyl acetate), while the hexadecyl octadecyl tartrate partitions entirely into the hexanes layer.

  • Ligand Recovery: Concentrate the hexanes layer slightly and cool to -20 °C overnight. The lipophilic tartrate will precipitate as a white solid. Filter and dry for reuse in subsequent catalytic cycles.

WorkupWorkflow Quench Quench Reaction (FeSO4 / Tartaric Acid) Hydrolysis Titanium Hydrolysis (30% NaOH in Brine) Quench->Hydrolysis PhaseSep Biphasic Separation (Hexanes / Water) Hydrolysis->PhaseSep OrgPhase Organic Phase (Hexanes) Contains: Lipophilic Tartrate PhaseSep->OrgPhase Non-polar AqPhase Aqueous Phase Contains: Polar Epoxy Alcohol PhaseSep->AqPhase Polar Recovery Cool to -20°C Precipitate Tartrate OrgPhase->Recovery Recycle

Caption: Phase separation and catalyst recovery workflow exploiting the high LogP of the tartrate ligand.

References

  • National Center for Biotechnology Information (PubChem). "Hexadecyl octadecyl (R-(R,R))-tartrate - Computed Properties and Classification." PubChem Compound Database, CID 44148745. Available at:[Link]

  • NextSDS Chemical Substance Database. "hexadecyl octadecyl[R-(R,R)]-tartrate — Chemical Substance Information." NextSDS. Available at:[Link]

  • Karine Sartori, S., et al. "Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products." ResearchGate, Oct 2022. Available at:[Link]

  • Sherrington, D. C., et al. "Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst." MDPI, Molecules. Available at: [Link]

Sources

Method

Application Note: Preparation and Characterization of Chiral Lipid Nanotubes using Hexadecyl Octadecyl (R-(R,R))-Tartrate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Supramolecular self-assembly, mechanistic causality, and standardized protocols for chiral lipid nanotube (CLNT) fabri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Supramolecular self-assembly, mechanistic causality, and standardized protocols for chiral lipid nanotube (CLNT) fabrication.

Mechanistic Rationale & Molecular Design

The bottom-up fabrication of chiral lipid nanotubes requires precise control over molecular packing, membrane curvature, and supramolecular chirogenesis. Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0)** is a highly specialized, unsymmetrical ether lipid engineered specifically for this purpose. Unlike traditional symmetrical phospholipids, this molecule leverages two critical structural features to drive nanotube formation:

  • Chirality Transfer via Hydrogen Bonding: The (R-(R,R))-tartrate headgroup acts as the chiral command center. It provides a dense, highly directional network of intermolecular hydrogen bonds. This chiral center dictates a subtle symmetry breaking during lateral lipid packing, forcing the resulting lamellar membrane to adopt a spontaneous twist1[1].

  • Steric Asymmetry & Membrane Curvature: The molecule features two distinct hydrophobic tails: a 16-carbon (hexadecyl) and an 18-carbon (octadecyl) chain. This mismatch prevents perfect parallel interdigitation, leading to an unsymmetrical monolayer or frustrated bilayer2[2]. To alleviate the thermodynamic penalty of exposed hydrophobic edges, the twisted ribbon intermediate undergoes edge-closure, forming a hollow, stable nanotube3[3].

Visualization of the Self-Assembly Pathway

G Monomer Hexadecyl octadecyl (R-(R*,R*))-tartrate Interaction H-Bonding & Hydrophobic Packing Monomer->Interaction Thermal Cooling Bilayer Asymmetric Chiral Bilayer Interaction->Bilayer Self-Assembly Ribbon Helical Ribbon Intermediate Bilayer->Ribbon Symmetry Breaking Nanotube Chiral Lipid Nanotube Ribbon->Nanotube Edge Closure

Fig 1. Self-assembly pathway of Hexadecyl octadecyl tartrate into chiral lipid nanotubes.

Experimental Protocol: Thermal Annealing Method

To achieve a high yield of morphologically uniform nanotubes, the self-assembly must be driven by thermodynamic control rather than kinetic precipitation.

Materials & Reagents
  • Lipid: Hexadecyl octadecyl (R-(R,R))-tartrate (>98% purity).

  • Solvent System: Ultra-pure Milli-Q water and HPLC-grade Ethanol (EtOH).

  • Equipment: Programmable thermomixer, sealed borosilicate glass vials, probe sonicator.

Step-by-Step Methodology
  • Lipid Solubilization: Weigh exactly 1.0 mg of Hexadecyl octadecyl (R-(R,R))-tartrate into a clean borosilicate glass vial. Add 1.0 mL of a 20% (v/v) EtOH/Water mixture.

    • Causality: The addition of a co-solvent (EtOH) lowers the dielectric constant of the medium, facilitating the initial solvation of the highly hydrophobic C16/C18 chains before thermal energy is applied.

  • Thermal Disruption (Isotropic Phase): Seal the vial and heat the suspension to 80 °C using a thermomixer, stirring vigorously at 800 RPM for 15–20 minutes.

    • Causality: Heating the system well above the lipid's gel-to-liquid crystalline phase transition temperature ( Tm​ ) ensures the complete destruction of kinetically trapped, amorphous aggregates, yielding a solution of free lipid monomers.

  • Controlled Thermodynamic Cooling: Program the thermomixer to cool the clear solution from 80 °C to 20 °C at a strict rate of 0.5 °C/min without stirring.

    • Causality: A slow cooling rate is the most critical parameter. It allows the system to remain near thermodynamic equilibrium, favoring the anisotropic growth of the highly ordered Lβ​ crystalline phase. Rapid cooling would kinetically trap the lipids into spherical vesicles or amorphous precipitates4[4].

  • Aging & Maturation: Allow the suspension to age undisturbed in the dark at 20 °C for a minimum of 24 hours.

    • Causality: The transition from a helical ribbon to a fully closed nanotube is a slow process driven by the minimization of edge tension. Aging provides the necessary time for complete edge-closure5[5].

The Self-Validating Checkpoint

This protocol is designed as a self-validating system through immediate optical feedback. A successful assembly will transition from a perfectly transparent liquid at 80 °C to a uniformly opalescent/slightly turbid suspension at 20 °C. If macroscopic white flakes are observed, the cooling rate was too fast, resulting in bulk precipitation rather than nanoscale tubule formation.

Data Presentation & Structural Validation

To confirm the successful preparation of CLNTs, a multi-modal characterization approach is required. Because of the chiral molecular architecture in lipid tubules, intense peaks in their circular dichroism (CD) spectra are observed, which serve as a primary indicator of successful supramolecular translation6[6].

Table 1: Quantitative Characterization Parameters for Hexadecyl Octadecyl Tartrate Nanotubes

Characterization ParameterTypical Value / ObservationAnalytical TechniqueMechanistic Significance
Morphology & Dimensions Outer Dia: 50–150 nmInner Dia: 20–80 nmTEM / SEMConfirms tubular architecture; the inner diameter defines the internal cavity volume available for drug encapsulation.
Membrane Thickness ~4.5–5.5 nmSmall-Angle X-ray Scattering (SAXS)Corresponds strictly to the interdigitated bilayer or unsymmetrical monolayer packing of the mismatched C16/C18 chains.
Supramolecular Chirality Intense Cotton effect (typically at 200–250 nm)Circular Dichroism (CD) SpectroscopyValidates the translation of molecular point chirality (tartrate) into a macroscopic supramolecular helical stacking.
Hydrogen Bonding Network Distinct shift in ν (C=O) and ν (O-H) stretching bandsFTIR SpectroscopyDemonstrates the critical role of headgroup H-bonding in stabilizing the rigid tubular crystalline lattice.

Sources

Application

Application Note: Engineering Supramolecular Gels with Hexadecyl Octadecyl (R-(R,R))-Tartrate

The Paradigm of Low-Molecular-Weight Gelators (LMWGs) In the landscape of soft materials and pharmaceutical formulations, Low-Molecular-Weight Gelators (LMWGs) offer a distinct advantage over traditional polymeric gels....

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm of Low-Molecular-Weight Gelators (LMWGs)

In the landscape of soft materials and pharmaceutical formulations, Low-Molecular-Weight Gelators (LMWGs) offer a distinct advantage over traditional polymeric gels. Because their 3D networks are held together by reversible, non-covalent interactions, LMWGs exhibit highly tunable stimuli-responsiveness, excellent biocompatibility, and precise molecular definition.

Hexadecyl octadecyl (R-(R,R))-tartrate** (CAS: 93966-44-0) is a highly specialized dialkyl tartrate LMWG [1]. By leveraging a chiral tartaric acid core flanked by long, asymmetric aliphatic chains, this molecule serves as a powerful organogelator. It is particularly valuable for drug development professionals seeking to encapsulate highly hydrophobic Active Pharmaceutical Ingredients (APIs) into sustained-release topical or transdermal matrices [2].

Molecular Architecture & Causality of Gelation

The efficacy of Hexadecyl octadecyl (R-(R,R))-tartrate stems from a deliberate bipartite structural synergy:

  • Chiral Hydrogen-Bonding Core : The (R,R)-tartrate backbone possesses two hydroxyl groups and two ester carbonyls. These participate in highly directional, intermolecular hydrogen bonding. The inherent chirality of the (R,R) configuration is critical; it induces a macroscopic chiral twist in the growing supramolecular assemblies. This helical twisting prevents the formation of flat, infinite 2D crystals, instead forcing the assembly into 1D cylindrical or ribbon-like fibrils[3, 4].

  • Asymmetric Hydrophobic Tails : The presence of mixed alkyl chains (a C16 hexadecyl and a C18 octadecyl group) introduces deliberate steric frustration. Symmetrical dialkyl tartrates often suffer from rapid crystallization due to perfect hydrophobic zipping. The C16/C18 asymmetry lowers the crystallization enthalpy, widening the kinetic window for gelation and yielding a more transparent, stable gel matrix [5].

Mechanism Monomer Monomeric State (Isotropic Solution) HBond Intermolecular H-Bonding (Tartrate Headgroups) Monomer->HBond Thermal Cooling VDW Van der Waals Packing (C16/C18 Alkyl Chains) Monomer->VDW Solvent Incompatibility Fibril 1D Chiral Fibrils (Anisotropic Growth) HBond->Fibril Directional Assembly VDW->Fibril Hydrophobic Collapse Network 3D Supramolecular Gel (Entangled Matrix) Fibril->Network Non-covalent Cross-linking

Fig 1: Hierarchical self-assembly mechanism of tartrate-based supramolecular gelation.

Physicochemical Data Matrix

Understanding the physical parameters of the gelator is essential for predicting its behavior in various solvent systems [1].

PropertyValueCausality / Implication for Formulation
Chemical Formula C₃₈H₇₄O₆Dictates the mass balance and stoichiometric ratios in co-assembly.
Molecular Weight 627.0 g/mol High MW for an LMWG; requires significant thermal energy for initial solvation.
XLogP3 15.6Extreme lipophilicity; restricts gelation to non-polar oils or highly mixed solvent systems.
H-Bond Donors 2Essential for primary unidirectional fibril growth via the tartrate core.
H-Bond Acceptors 6Facilitates secondary cross-linking and solvent interactions.
Rotatable Bonds 37High conformational flexibility; necessitates strict cooling control to prevent amorphous collapse.

Core Protocol: Solvent-Triggered Self-Assembly & API Encapsulation

This protocol outlines the creation of a self-validating API-loaded organogel using a biocompatible carrier oil (e.g., isopropyl myristate or pharmaceutical-grade mineral oil).

Phase 1: Isotropic Solubilization
  • Action : Combine 2.0% to 5.0% (w/v) of Hexadecyl octadecyl (R-(R,R))-tartrate with the carrier oil and the hydrophobic API in a borosilicate glass vial. Seal hermetically and heat to 80–85°C using a thermomixer under continuous magnetic stirring (300 rpm).

  • Causality : The thermal energy must exceed the melting transition of the gelator's crystalline domains. Stirring ensures the homogenous distribution of the API. Hermetic sealing is critical; evaporation of the solvent alters the critical gelation concentration (CGC), leading to irreproducible rheological properties.

Phase 2: Kinetically Controlled Arrest
  • Action : Transfer the isotropic solution to a temperature-controlled environment (e.g., a Peltier plate) set to 25°C. Allow the system to cool quiescently (without agitation) at a rate of approximately 2°C/min.

  • Causality : The cooling rate dictates the nucleation density. A rapid quench causes chaotic nucleation, yielding a weak, brittle gel. A slow, controlled cooling rate allows the tartrate headgroups to align via H-bonding while the hydrophobic tails pack via van der Waals forces, forming robust, elongated fibrils. Quiescence is mandatory; shear forces during this phase will fracture the nascent 1D fibrils, preventing 3D entanglement.

Phase 3: Matrix Validation (The Inversion Test)
  • Action : After 2 hours of incubation at 25°C, invert the vial 180 degrees.

  • Causality : This is a self-validating qualitative check. If the material supports its own weight against gravity, the yield stress of the supramolecular network exceeds the gravitational force, confirming successful 3D gelation.

Workflow A API + Gelator + Carrier Oil B Thermal Solubilization (80-85°C) A->B Heat & Vortex C Quiescent Cooling (20-25°C) B->C Kinetically Trapped D API-Loaded Organogel C->D Fibrillar Entanglement

Fig 2: Experimental workflow for the thermal encapsulation of APIs into tartrate organogels.

Analytical Validation Framework

To move beyond qualitative inversion tests, the gel must be validated as a self-sustaining viscoelastic solid.

  • Amplitude Sweep (Strain 0.01% to 100% at 1 Hz) :

    • Causality : Identifies the Linear Viscoelastic Region (LVR). You must determine the maximum strain the non-covalent network can withstand before the H-bonds rupture (the crossover point where the Loss Modulus G′′ exceeds the Storage Modulus G′ ).

  • Frequency Sweep (0.1 to 100 rad/s within the LVR) :

    • Causality : Confirms the solid-like nature of the material. A true supramolecular gel will exhibit a G′ that is at least one order of magnitude higher than G′′ , with both moduli being relatively independent of frequency.

Critical Failure Modes & Optimization

ObservationMechanistic CauseCorrective Action
Opaque, granular precipitate forms Thermodynamic crystallization has outcompeted kinetic gelation. Often due to cooling too slowly.Increase the cooling rate. Alternatively, add 1-2% of a polar co-solvent (e.g., ethanol) to slightly disrupt perfect tail packing.
Gel flows under slight shear (weak gel) Incomplete 3D entanglement. The fibrils are too short or the gelator concentration is below the robust CGC.Increase gelator concentration by 0.5% (w/v) or increase the incubation time to allow secondary fibril branching.
API precipitates during cooling The API acts as a competitive hydrogen-bond donor/acceptor, disrupting the tartrate headgroup assembly.Pre-dissolve the API in a minimal volume of a compatible co-solvent before adding to the main oil phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44148745, Hexadecyl octadecyl (R-(R,R))-tartrate". PubChem. URL: [Link]

  • Schön, E.-M., Roelens, S., & Díaz Díaz, D. (2015). "A DAC tartrate-based gelator system featuring markedly improved gelation properties: enhancing lifetime and functionality of gel networks". CrystEngComm, 17(31), 5962-5969. URL: [Link]

  • Brizard, A., et al. (2007). "Macroscopic and Nanoscopic Chiral Expression in Tartrate Amphiphiles". Journal of the American Chemical Society, 129(12), 3754-3762. URL: [Link]

  • García, et al. (2023). "Amphiphilic Low-Molecular-Weight Gelators Bearing β-S-N-Acetylglucosamine Linked to a Tartaric Acid Scaffold". International Journal of Molecular Sciences, 25(1), 249. URL: [Link]

Method

Hexadecyl octadecyl (R-(R*,R*))-tartrate application in enantiomer resolution

Application Note: High-Lipophilicity Chiral Resolution Using Hexadecyl Octadecyl (R-(R,R))-Tartrate Executive Summary Enantioselective liquid-liquid extraction (ELLE) and Supported Liquid Membranes (SLMs) offer scalable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Lipophilicity Chiral Resolution Using Hexadecyl Octadecyl (R-(R,R))-Tartrate

Executive Summary

Enantioselective liquid-liquid extraction (ELLE) and Supported Liquid Membranes (SLMs) offer scalable, continuous alternatives to batch crystallization and preparative chromatography for chiral resolution. However, the commercial viability of these systems has historically been bottlenecked by the leaching of chiral selectors into the aqueous phase.

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is an advanced, unsymmetrical dialkyl tartrate engineered to eliminate aqueous leaching. Characterized by its long hydrophobic carbon chains (C16 and C18), it exhibits physical properties akin to ether lipids[1]. This application note details the mechanistic principles, physicochemical advantages, and validated protocols for utilizing this highly lipophilic chiral selector in the resolution of racemic amino alcohols.

Mechanistic Causality: The Ternary Complexation Model

In biphasic extraction systems, chiral recognition occurs at the liquid-liquid interface. Dialkyl tartrates alone exhibit weak hydrogen bonding with chiral amines. To achieve high enantioselectivity, a bridging agent—typically boric acid—must be introduced.

Causality of Boric Acid Addition: Boric acid does not form a complex with the tartrate alone; however, upon the introduction of a chiral amino alcohol (e.g., propranolol), a rigid, bidentate ternary complex forms in the organic phase[2]. The borate ester acts as a covalent bridge, locking the tartrate's diols and the amino alcohol into a highly stereocontrolled spatial arrangement. This amplifies the energy difference between the diastereomeric complexes ( ΔΔG ), driving the enantioselective extraction of one isomer over the other[2].

G A Aqueous Phase Chiral Amine + Boric Acid C Interfacial Coordination A->C B Organic Phase Hexadecyl Octadecyl Tartrate B->C D Ternary Complex Formation (Tartrate-Borate-Amine) C->D E Enantioselective Partitioning (Resolution of Enantiomers) D->E

Caption: Mechanistic pathway of interfacial ternary complex formation for chiral resolution.

Physicochemical Profiling & Data Presentation

The primary failure mode of lower-alkyl tartrates (e.g., di-isopropyl tartrate) is their partial solubility in water, leading to selector depletion and product contamination. Hexadecyl octadecyl (R-(R,R))-tartrate possesses a computed molecular weight of 627.0 g/mol and an extreme XLogP3 of 15.6[3]. This ensures >99.99% retention in the organic phase or membrane pores, making it an ideal candidate for continuous processes.

Table 1: Physicochemical Profile of Hexadecyl Octadecyl (R-(R,R))-Tartrate

PropertyValueCausality in Extraction Systems
Molecular Weight 627.0 g/mol [3]High molecular volume prevents diffusion out of membrane pores.
XLogP3 15.6[3]Extreme lipophilicity ensures negligible aqueous leaching.
Hydrogen Bond Acceptors 6[3]Facilitates multi-point coordination with the boric acid bridge.
Chiral Centers 2 (2R, 3R)Provides the asymmetric environment required for enantiorecognition.

Table 2: Comparative Performance in ELLE Systems (Illustrative)

Chiral SelectorAlkyl Chain LengthAqueous Leaching RateEnantioselectivity ( α )
Di-isopropyl tartrateC3 / C3High (>10% per cycle)~1.2
Di-n-dodecyl tartrateC12 / C12Low (<1% per cycle)~1.4
Hexadecyl octadecyl tartrate C16 / C18 Negligible (<0.01%) ~1.5

Experimental Workflows & Protocols

Protocol A: Enantioselective Liquid-Liquid Extraction (ELLE)

This protocol is designed for the batch resolution of racemic propranolol.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 0.1 M Hexadecyl octadecyl (R-(R,R))-tartrate in a non-polar solvent (e.g., dodecane modified with 5% 1-octanol to prevent third-phase formation).

  • Aqueous Feed Preparation: Prepare an aqueous solution containing 0.05 M racemic propranolol and 0.1 M boric acid.

  • pH Adjustment (Causality): Adjust the aqueous feed to pH 8.5 using NaOH. Why? The pKa of propranolol is ~9.5. At pH 8.5, a significant fraction of the amine is in its neutral, unprotonated free-base form. This is strictly required for the amine to partition into the organic phase and act as a ligand for the tartrate-borate complex.

  • Extraction: Mix equal volumes of the organic and aqueous phases. Stir vigorously for 30 minutes to reach thermodynamic equilibrium, then centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • System Self-Validation: Perform chiral HPLC on both the raffinate (aqueous) and extract (organic) phases. Calculate the mass balance: Molestotal​=Molesaq​+Molesorg​ . A mass balance deviation of >2% indicates either solvent evaporation or unexpected precipitation at the interface, invalidating the run.

Protocol B: Supported Liquid Membrane (SLM) Continuous Resolution

SLMs utilize the tartrate selector immobilized within a porous membrane to continuously extract and strip the target enantiomer.

SLM Feed Feed Phase (pH 8.5) Racemate + Boric Acid Membrane Supported Liquid Membrane (Tartrate Selector in Pores) Feed->Membrane Selective Extraction Strip Strip Phase (pH 1.0) Enantiopure Product Membrane->Strip Back Extraction

Caption: Supported Liquid Membrane (SLM) transport mechanism for continuous enantioseparation.

Step-by-Step Methodology:

  • Membrane Impregnation (Causality): Submerge a hydrophobic polytetrafluoroethylene (PTFE) microporous membrane in a 0.2 M solution of the tartrate selector in dihexyl ether for 24 hours. Why PTFE? The extreme hydrophobicity of PTFE synergizes with the C16/C18 chains of the selector, locking the organic phase into the pores via capillary forces and preventing the aqueous phases from displacing it.

  • Module Assembly: Mount the impregnated membrane in a two-compartment flow cell.

  • Phase Circulation:

    • Feed Side: Circulate the racemic feed (pH 8.5, with boric acid) at 10 mL/min.

    • Strip Side: Circulate a 0.1 M HCl solution (pH 1.0) at 10 mL/min.

  • Stripping Mechanism (Causality): When the target enantiomer diffuses through the membrane and reaches the strip interface, it encounters the pH 1.0 environment. It becomes instantly and fully protonated. The protonated amine cannot coordinate with the lipophilic borate-tartrate complex and becomes highly water-soluble, driving irreversible back-extraction and maintaining the concentration gradient required for continuous mass transfer.

  • System Self-Validation: Continuously monitor the pH of the feed phase. A sudden drop in feed pH indicates membrane rupture or pore-wetting (acidic strip phase leaking into the feed). If the pH remains stable but transport ceases, it indicates membrane fouling.

References

  • Title: Buy Hexadecyl octadecyl (R-(R,R))-tartrate (EVT-12781624)
  • Title: Hexadecyl octadecyl (R-(R,R))
  • Title: PERSPECTIVE - CORE (Chiral separation by enantioselective liquid–liquid extraction)

Sources

Application

surface tension measurement protocol for Hexadecyl octadecyl (R-(R*,R*))-tartrate

Advanced Surface Tension & Monolayer Characterization Protocol for Hexadecyl Octadecyl (R-(R,R))-Tartrate Executive Summary & Mechanistic Insight Hexadecyl octadecyl (R-(R,R))-tartrate (CAS: 93966-44-0) is a highly hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Surface Tension & Monolayer Characterization Protocol for Hexadecyl Octadecyl (R-(R,R))-Tartrate

Executive Summary & Mechanistic Insight

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS: 93966-44-0) is a highly hydrophobic, asymmetric dialkyl tartrate ester. With a computed XLogP3 of 15.6 and a molecular mass of 627.0 g/mol , it is virtually insoluble in bulk aqueous systems .

The Causality of Experimental Design: Because of its extreme hydrophobicity, traditional surface tension measurements—such as the Du Noüy ring, Wilhelmy plate in bulk solution, or pendant drop methods—are fundamentally incompatible with this compound. The molecule will not partition into the bulk water to form a measurable thermodynamic equilibrium. Therefore, to accurately measure its surface tension and interfacial behavior, it must be studied as an insoluble Langmuir monolayer at the air-water interface .

When dissolved in a volatile organic solvent and spread onto an aqueous subphase, the solvent evaporates, leaving a monomolecular film. The hydrophilic tartrate core—comprising two hydroxyl groups and two ester linkages—anchors to the water surface via hydrogen bonding. Concurrently, the bulky hexadecyl (C16) and octadecyl (C18) alkyl chains are expelled into the air due to the hydrophobic effect. As the barriers of a Langmuir trough compress this film, the lateral packing disrupts the cohesive hydrogen-bonding network of the pure water surface, lowering the surface tension ( γ ). This reduction is recorded as surface pressure ( π ), defined by the equation π=γ0​−γ , where γ0​ is the surface tension of pure water .

A Self-Validating System: This protocol is designed to be self-validating. By continuously monitoring the surface pressure-area ( π -A) isotherm, researchers can verify the integrity of the monolayer in real-time. A non-zero surface pressure at unusually large molecular areas indicates solvent retention or subphase contamination, while premature collapse of the monolayer signals improper spreading technique or excessive compression speeds .

Materials and Equipment

  • Analyte: Hexadecyl octadecyl (R-(R,R))-tartrate (CAS: 93966-44-0, Purity 99%) .

  • Spreading Solvent: Chloroform (HPLC grade, 99.9%).

  • Aqueous Subphase: Ultrapure water (18.2 MΩ·cm resistivity, Total Organic Carbon < 5 ppb).

  • Equipment: Langmuir-Blodgett trough equipped with symmetrically moving Delrin/Teflon barriers and a highly sensitive electrobalance.

  • Probe: Platinum Wilhelmy plate (sandblasted for optimal wetting).

  • Syringe: 50 µL Hamilton microsyringe.

Step-by-Step Experimental Protocol

Phase 1: System Calibration and Cleaning

  • Trough Preparation: Thoroughly clean the Teflon trough and barriers using lint-free wipes soaked in HPLC-grade chloroform, followed by methanol. Rinse generously with ultrapure water.

  • Probe Preparation: Flame the platinum Wilhelmy plate using a Bunsen burner until it glows red-hot to remove any residual organic contaminants. Allow it to cool in a dust-free environment.

  • Subphase Filling: Fill the trough with ultrapure water until a positive meniscus forms above the trough edges.

  • Baseline Validation (Critical): Sweep the barriers across the bare water surface. The surface pressure ( π ) must not exceed 0.2 mN/m. If it does, aspirate the surface to remove contaminants and repeat the sweep.

Phase 2: Spreading the Monolayer 5. Solution Preparation: Prepare a 1.0 mM spreading solution of Hexadecyl octadecyl (R-(R,R))-tartrate in chloroform. 6. Deposition: Using the Hamilton syringe, deposit 15-20 µL of the spreading solution dropwise onto the subphase. Hold the syringe tip just above the water surface to prevent the drops from penetrating the bulk phase. 7. Solvent Evaporation: Allow the system to rest undisturbed for 15 minutes to ensure complete evaporation of the chloroform and equilibration of the tartrate molecules at the interface .

Phase 3: Compression and Data Acquisition 8. Isotherm Compression: Initiate barrier compression at a constant, slow rate of 2 to 5 mm/min (or ~2-3 Ų/molecule/min) to maintain quasi-equilibrium conditions. 9. Surface Tension Measurement: The Wilhelmy plate continuously measures the surface tension ( γ ). The software will automatically plot the surface pressure ( π=72.8−γ at 20 °C) against the mean molecular area (A) . 10. Collapse Point: Continue compression until the surface pressure drops sharply or plateaus, indicating the collapse of the 2D monolayer into 3D aggregates.

Quantitative Data Summary

The following table summarizes the expected thermodynamic states and surface tension values during the compression of the Hexadecyl octadecyl (R-(R,R))-tartrate monolayer.

Mean Molecular Area (Ų/molecule)Surface Pressure, π (mN/m)Surface Tension, γ (mN/m)*Monolayer Phase State
> 110~ 0.072.82D Gas (G) - No lateral interaction
85 - 1100.1 - 5.067.8 - 72.7Liquid-Expanded (LE) - Tail disorder
45 - 855.0 - 35.037.8 - 67.8Liquid-Condensed (LC) - Ordered packing
38 - 4535.0 - 52.020.8 - 37.8Solid (S) - Rigid crystalline lattice
< 38> 52.0 (Drop)< 20.8Monolayer Collapse (3D aggregation)

*Calculated based on the pure water surface tension of 72.8 mN/m at 20 °C.

Workflow Visualization

G Start 1. System Preparation Clean Trough & Flame Pt Plate Sol 2. Spreading Solution Dissolve Tartrate in CHCl3 (1.0 mM) Start->Sol Spread 3. Monolayer Deposition Dropwise addition to subphase Sol->Spread Evap 4. Solvent Evaporation 15 min equilibration time Spread->Evap Comp 5. Barrier Compression Rate: 2-5 mm/min Evap->Comp Measure 6. Surface Tension Measurement Wilhelmy Plate (γ = γ0 - π) Comp->Measure Data 7. Data Analysis Extract π-A Isotherm & Collapse Point Measure->Data

Langmuir trough workflow for measuring surface tension of insoluble dialkyl tartrate monolayers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44148745, Hexadecyl octadecyl (R-(R,R))-tartrate". PubChem. URL:[Link]

  • "Accurate Simulations of Lipid Monolayers Require a Water Model with Correct Surface Tension". Journal of Chemical Theory and Computation, 2022. URL:[Link]

  • "Advantages of the classical thermodynamic analysis of single—and multi-component Langmuir monolayers from molecules of biomedical importance". Royal Society Open Science, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

resolving baseline noise in HPLC with Hexadecyl octadecyl (R-(R*,R*))-tartrate phases

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise when working with highly specialized chiral and lipid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve baseline noise when working with highly specialized chiral and lipid-based stationary phases.

Working with Hexadecyl octadecyl (R-(R,R))-tartrate presents unique chromatographic challenges. Because this compound is an ether lipid characterized by massive hydrophobic carbon chains (C16 and C18) attached to a tartrate backbone[1], its behavior in an HPLC system is highly sensitive to solvent strength, temperature fluctuations, and mechanical shear.

Below is an authoritative, causality-driven troubleshooting guide to help you isolate whether your baseline noise is originating from the pump, the detector, or the degradation/bleed of the tartrate phase itself.

Diagnostic Workflow

Workflow Start Observe Baseline Noise Check Is noise periodic? Start->Check Periodic Yes: Periodic Check->Periodic Random No: Random/Drift Check->Random Pump Pump Issue (Check valves/seals) Periodic->Pump Test Turn off pump. Noise stops? Random->Test Bleed Column Bleed (Tartrate phase loss) Test->Bleed Yes Detector Detector Issue (Lamp/Flow cell) Test->Detector No

Logical workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: What causes continuous baseline drift specifically when using Hexadecyl octadecyl tartrate phases? A: Continuous upward or downward drift is typically a chemical issue rather than a mechanical one. Hexadecyl octadecyl (R-(R,R))-tartrate is a complex ether lipid[1]. If this phase is non-covalently coated onto a silica support, the use of strong organic modifiers (like THF or high concentrations of Acetonitrile/Methanol) can disrupt the hydrophobic interactions, causing the stationary phase to slowly dissolve and "bleed" into the detector. Furthermore, if you are using UV-absorbing additives like Trifluoroacetic acid (TFA), the degradation of the additive itself can cause the baseline to rise across the run[2]. Causality: The detector continuously measures the changing refractive index or UV absorbance of the bleeding lipid chains or degrading mobile phase, manifesting as a wandering or drifting baseline.

Q2: How do I definitively differentiate between pump noise and detector noise? A: You must look at the frequency of the noise. The HPLC pump is the only component in the system that operates with mechanical periodicity[3]. If the baseline exhibits a uniform, rhythmic oscillation (e.g., every 2-3 seconds), it is synchronized with the pump stroke. This indicates a leaking check valve, a worn piston seal, or a trapped air bubble[4]. Conversely, random, erratic spiking is almost always optical or electronic[3]. The Ultimate Test: Simply shut off the pump. If the random noise continues despite zero flow, the issue is isolated entirely to the detector (e.g., a failing lamp or dirty flow cell)[3].

Q3: My baseline is spiking randomly, and shutting off the pump did not fix it. How do I troubleshoot the detector? A: Random noise under static flow conditions points to a compromised UV flow cell or a depleted lamp. A mechanical problem with the flow cell, such as micro-bubbles, cracked windows, or hazy salt deposits, scatters light erratically[4]. Causality: To validate this, run a diagnostic energy test on your detector. Compare the sample energy to the reference energy; both values should be similar and ideally above a manufacturer-specific threshold (e.g., >70 on Waters systems)[5]. If the reference energy is significantly higher than the sample energy, your flow cell is dirty and requires flushing with water followed by methanol[4][5].

Q4: Can temperature fluctuations cause baseline noise with this specific chiral phase? A: Yes, absolutely. Any slight difference in temperature between your column and the detector flow cell alters the refractive index of the mobile phase[2]. Because hexadecyl octadecyl tartrate requires specific solvent mixtures to maintain phase stability, the resulting eluent is highly susceptible to thermal gradients. If your column is heated >20 °C above ambient, the mobile phase cooling as it enters the detector will cause baseline wandering[4]. Aligning the column and detector temperatures, or using a secondary heat exchanger, will stabilize the refractive index and flatten the baseline[2][4].

Quantitative Troubleshooting Matrix

Use this data matrix to quickly match your visual chromatogram symptoms with the correct mechanical or chemical intervention.

Symptom / ObservationTypical AmplitudeFrequency / PatternPrimary Root CauseCorrective Action
Periodic Cycling 0.1 - 0.5 mAUSynchronous with pump strokeCheck valve leak / Air bubble in pump headPurge pump with degassed solvent; replace ceramic check valves.
Erratic Spiking 10.0 - 50.0 mAURandom, high-frequencyDirty flow cell / Failing UV lampFlush cell with MeOH; perform lamp intensity test.
Continuous Drift > 50.0 mAU over 10 minSteady upward/downward inclineColumn bleed (Tartrate lipid phase loss)Reduce strong organic modifier %; ensure proper column equilibration.
Wandering Baseline 1.0 - 5.0 mAULow-frequency, wavyThermal gradient (Refractive Index effect)Align column and detector temperatures; insulate tubing.

Self-Validating Experimental Protocol: Isolating Baseline Noise

Do not guess the source of the noise. Execute this step-by-step methodology to force the system to reveal the root cause through a process of elimination.

Step 1: The Zero-Flow Baseline Test (Detector Validation)

  • Stop the HPLC pump completely (Flow rate = 0.0 mL/min).

  • Monitor the baseline for 5 minutes.

  • Validation: If the erratic noise persists, the issue is purely optical/electronic. Proceed to clean the flow cell or replace the UV lamp[3][4]. If the noise flattens into a smooth line, the detector is healthy. Proceed to Step 2.

Step 2: The Column Bypass Test (Pump vs. Column Validation)

  • Disconnect the Hexadecyl octadecyl tartrate column from the flow path.

  • Connect the pump directly to the detector using a zero-dead-volume union and a restriction capillary (to generate backpressure).

  • Pump your standard mobile phase at 1.0 mL/min and monitor the baseline.

  • Validation: If the baseline is now smooth and stable, the pump is healthy, and the previous noise was caused by column bleed or phase incompatibility. If the baseline exhibits a rhythmic, periodic oscillation, the issue is a pump malfunction (e.g., check valves or seals)[3].

Step 3: The Energy Diagnostic Test (Flow Cell Validation)

  • Flush the system (bypassing the column) with 100% HPLC-grade water, followed by 100% Methanol to clear any precipitated tartrate lipids or buffer salts[4].

  • Access your detector's diagnostic panel and run a Lamp Intensity / Energy test.

  • Validation: Compare Sample Energy vs. Reference Energy. If both are low, the lamp is dying. If Sample Energy is drastically lower than Reference Energy, the flow cell windows are contaminated and must be rebuilt or replaced[5].

References

  • Agilent Technologies. Eliminating Baseline Problems - Agilent. Agilent.com. Available at: [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Sepscience.com. Available at: [Link]

  • Axion Labs. HPLC Troubleshooting: What is causing baseline noise?. YouTube.com. Available at: [Link]

  • Waters Corporation. Noisy baseline on UV detectors - WKB933. Waters.com. Available at:[Link]

Sources

Optimization

Hexadecyl octadecyl (R-(R*,R*))-tartrate purification and recrystallization methods

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in lipid nanoparticle (LNP) components and chiral auxiliaries, I have designed this guide to address the unique thermodynamic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in lipid nanoparticle (LNP) components and chiral auxiliaries, I have designed this guide to address the unique thermodynamic challenges of purifying Hexadecyl octadecyl (R-(R,R))-tartrate** (CAS 93966-44-0).

Synthesized via the esterification of tartaric acid with hexadecanol and octadecanol, this compound is not a standard small molecule; it is a massive, amphiphilic ether/ester lipid (EvitaChem)[1]. Standard templated purification methods often fail here due to its extreme lipophilicity. Below, we dissect the causality behind every solvent choice, cooling gradient, and filtration step to ensure your structural integrity and yield are never compromised.

Part 1: Physicochemical Profiling & Solvent Strategy

Before attempting recrystallization, you must understand the thermodynamic parameters governing this molecule. With an XLogP3 of 15.6[2], this compound is overwhelmingly hydrophobic. Selecting a highly polar solvent will cause the compound to crash out as an amorphous solid, trapping impurities, rather than forming a pure crystal lattice.

Table 1: Quantitative Data & Mechanistic Implications

ParameterValueMechanistic Implication for Purification Strategy
Molecular Weight 627.0 g/mol High mass requires sufficient solvent volume to prevent premature, amorphous precipitation during cooling.
XLogP3 (LogP) 15.6Extreme hydrophobicity dictates the use of non-polar/semi-polar primary solvents (e.g., Ethyl Acetate or Hexane).
H-Bond Donors 2Hydroxyl groups on the chiral tartrate core drive intermolecular lattice assembly during the cooling phase.
H-Bond Acceptors 6Ester oxygens interact with protic anti-solvents, requiring careful tuning of solvent/anti-solvent ratios.
Topological Polar Surface Area 93.1 ŲModerate polarity is strictly localized at the core, influencing spatial orientation and stereochemical packing.

(Data sourced from PubChem CID 44148745[2])

Part 2: Self-Validating Standard Operating Procedure (SOP)

Step 1: Binary Solvent System Preparation

  • Causality: Due to the massive C16 and C18 aliphatic chains, a single solvent rarely provides the steep solubility curve required for high-yield recrystallization. We utilize a binary system: Ethyl Acetate (EtOAc) acts as the primary solubilizer to disrupt intermolecular van der Waals forces, while cold Ethanol (EtOH) acts as the anti-solvent to selectively induce precipitation of the target ester while keeping unreacted fatty alcohols in solution.

Step 2: Thermal Dissolution and Hot Gravity Filtration

  • Causality: Suspend the crude mixture in a minimum volume of EtOAc and heat to near-reflux. The thermal energy overcomes the lattice energy of the crude solid.

  • Validation Checkpoint: The solution must become optically clear. Any persistent particulate matter is likely unreacted tartaric acid or catalyst residue. Perform a rapid hot gravity filtration through fluted filter paper to remove these insoluble impurities before they can act as unwanted nucleation sites (UMass)[3].

Step 3: Controlled Nucleation via Thermal Gradient

  • Causality: Remove the filtrate from the heat source and allow it to cool undisturbed to room temperature. Do not crash-cool in an ice bath immediately. Rapid cooling forces the flexible aliphatic chains to entangle chaotically, trapping solvent molecules and soluble impurities. Slow cooling allows the chiral (R-(R,R)) tartrate cores to align thermodynamically via hydrogen bonding, building a highly ordered, pure crystal lattice.

Step 4: Vacuum Isolation and Cold-Washing

  • Causality: Once crystallization is complete at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold EtOH.

  • Validation Checkpoint: The cold EtOH wash is critical. It provides enough polarity to wash away residual unreacted hexadecanol and octadecanol without providing the thermal energy required to re-dissolve the purified tartrate ester. Post-drying, perform Thin Layer Chromatography (TLC) using a 95:5 Hexane:EtOAc mobile phase. A single, distinct spot confirms the removal of impurities.

Part 3: Purification Workflow Visualization

Recrystallization N1 Crude Hexadecyl Octadecyl (R-(R*,R*))-tartrate N2 Hot Solvent Dissolution (Kinetic Energy > VDW Forces) N1->N2 Add EtOAc N3 Hot Gravity Filtration (Remove Insoluble Matter) N2->N3 Filter N4 Controlled Cooling (Lattice Assembly) N3->N4 Cool to RT N5 Anti-Solvent Addition (Induce Supersaturation) N4->N5 If no crystals N6 Vacuum Filtration & Cold Wash N4->N6 If crystals form N5->N6 Add cold EtOH N7 Vacuum Desiccation (Pure Lipid Ester) N6->N7 Dry

Workflow for the purification of hexadecyl octadecyl tartrate via recrystallization.

Part 4: Troubleshooting Guide

Q: My product is "oiling out" (forming a separate liquid phase) instead of forming crystals. How do I fix this? A: Oiling out is a classic thermodynamic failure where the melting point of the solute is lower than the temperature at which it saturates the solvent (BenchChem)[4]. Because this tartrate ester has long, flexible alkyl chains, impurities can severely depress its melting point.

  • Solution 1: Lower the boiling point of your solvent system (e.g., switch to a Dichloromethane/Hexane gradient).

  • Solution 2: Increase the initial solvent volume by 10-15% to lower the saturation temperature below the compound's depressed melting point.

  • Solution 3: Introduce a microscopic seed crystal of pure Hexadecyl octadecyl (R-(R,R))-tartrate to bypass the kinetic energy barrier for nucleation.

Q: I cooled the solution to 4°C, but no crystals formed. The solution is supersaturated. A: The extreme hydrophobicity means the compound is highly soluble in your primary solvent even at low temperatures.

  • Solution: You need to decrease the solvent's affinity for the solute. Add your anti-solvent (cold EtOH) dropwise while stirring until a faint, persistent cloudiness appears. Gently warm the flask just until the cloudiness dissipates, then allow it to cool slowly. This creates the perfect thermodynamic threshold for nucleation[3].

Q: Co-crystallization is occurring with unreacted hexadecanol and octadecanol. How can I separate them? A: The fatty alcohols share similar hydrophobic properties with the alkyl chains of your target ester, causing them to co-precipitate.

  • Solution: Utilize the difference in the polar core. The tartrate ester has a higher molecular weight and different hydrogen-bonding capacity. Triturate (wash) the crude solid with a solvent that selectively solubilizes the free alcohols (e.g., cold isopropanol) prior to full recrystallization.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is the (R-(R,R)) stereochemistry critical, and does recrystallization affect it?** A: The (R-(R,R)) configuration dictates the spatial orientation of the hydroxyl groups, which is critical if the compound is used as a chiral auxiliary or in LNP formulations for targeted biological delivery. Recrystallization inherently enriches enantiomeric and diastereomeric purity because the uniform crystal lattice preferentially incorporates the dominant stereoisomer, rejecting mismatched stereocenters into the mother liquor.

Q: Can I use column chromatography instead of recrystallization for this compound? A: Yes, but it is highly inefficient for scale-up. For a compound with an XLogP3 of 15.6, normal-phase silica gel chromatography requires massive volumes of non-polar eluents (e.g., Hexane:EtOAc 98:2) to achieve separation, leading to significant solvent waste. Recrystallization is vastly superior for bulk purification and achieving >99% purity.

Sources

Troubleshooting

reducing steric hindrance effects when using Hexadecyl octadecyl (R-(R*,R*))-tartrate ligands

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with highly lipophilic chiral auxiliaries. He...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with highly lipophilic chiral auxiliaries.

Hexadecyl octadecyl (R-(R,R))-tartrate is a specialized, extremely bulky ligand[1]. While its long C16 and C18 alkyl chains provide exceptional solubility in non-polar media and lipid-like environments, they introduce severe steric hindrance. This hindrance can disrupt the formation of the active catalytic dimer, weaken metal-ligand coordination[2], and block substrate approach. This guide provides the mechanistic rationale and validated protocols required to bypass these steric limitations and achieve high catalytic turnover and enantioselectivity.

Diagnostic Workflow: Resolving Steric Hindrance in Catalysis

When utilizing bulky long-chain tartrates in asymmetric transformations (such as the Sharpless Asymmetric Epoxidation), standard protocols often fail. Use the diagnostic logic below to identify and resolve steric bottlenecks in your workflow.

G Start Issue: Low Yield or Poor ee% with C16/C18 Tartrate CheckComplex Diagnostic 1: Is the Ti-Ligand dimer fully assembled? Start->CheckComplex ActionComplex Action: Increase Ti/Ligand pre-stir time to 45-60 mins CheckComplex->ActionComplex No (Remains pale) CheckSolvent Diagnostic 2: Are alkyl chains folding into the active site? CheckComplex->CheckSolvent Yes (Deep orange) ActionComplex->CheckSolvent ActionSolvent Action: Add non-polar co-solvent (e.g., Hexanes) to extend chains CheckSolvent->ActionSolvent Using pure DCM CheckTemp Diagnostic 3: Is the substrate experiencing transition state clash? CheckSolvent->CheckTemp Using mixed solvent ActionSolvent->CheckTemp ActionTemp Action: Raise temp to 0°C to increase chain flexibility CheckTemp->ActionTemp Reaction at -20°C Success Optimized Catalytic Turnover CheckTemp->Success Resolved ActionTemp->Success

Workflow for diagnosing and mitigating steric hindrance in long-chain tartrate catalysis.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 15-20% conversion when switching from Diethyl Tartrate (DET) to Hexadecyl octadecyl tartrate? A: This is a classic symptom of "hydrophobic collapse." In highly polar solvents like pure Dichloromethane (DCM), the lipophilic C16 and C18 chains fold inward to minimize solvent exposure. This physically occludes the titanium center, preventing the allylic alcohol from coordinating. Solution: Transition to a biphasic or mixed solvent system (e.g., 1:1 DCM/Hexanes) to fully solvate the alkyl chains and extend them away from the active site.

Q: My enantiomeric excess (ee) is significantly lower than expected. How does steric bulk cause this? A: In Sharpless epoxidation, the active catalyst is a delicate 2:2 dimeric [Ti(tartrate)(OR)2]2 complex[3]. Bulky groups near the donor atoms cause mutual repulsions that can distort the preferred square-planar or octahedral geometries[2]. If the ligand is too bulky, the thermodynamic equilibrium shifts toward a monomeric or improperly folded state, degrading the highly structured chiral pocket required for face-selective oxygen transfer.

Q: Can I use standard 15-minute catalyst aging times? A: No. The kinetic barrier to forming the dimeric complex is substantially higher for hexadecyl octadecyl tartrate due to the massive steric drag of the alkyl chains. You must age the catalyst for at least 45–60 minutes to ensure the thermodynamic dimer is fully assembled prior to adding the oxidant.

Quantitative Parameter Optimization

To counteract steric hindrance, several standard reaction parameters must be fundamentally altered. The table below summarizes the necessary adjustments when moving from a standard short-chain ligand to a sterically demanding long-chain ligand.

Reaction ParameterStandard Condition (e.g., DET)Optimized Condition (C16/C18 Tartrate)Mechanistic Rationale
Pre-stir Time 15 minutes45–60 minutesOvercomes the high kinetic barrier of bulky ligand assembly to form the active 2:2 dimer.
Solvent System Pure DCMDCM / Hexanes (1:1)Non-polar co-solvents extend the lipophilic chains outward via favorable dispersion forces, preventing active-site occlusion.
Temperature -20 °C0 °C to -5 °CSlight thermal elevation increases the conformational flexibility of the C16/C18 chains, allowing substrate penetration.
Ligand : Ti Ratio 1.1 : 11.5 : 1Excess ligand mass-action drives the equilibrium toward the fully coordinated complex despite steric repulsion[4].

Step-by-Step Methodology: Sterically-Optimized Asymmetric Epoxidation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the physical observations match the expected outcomes, as these confirm that steric barriers have been successfully bypassed.

Step 1: Preparation of the Catalytic Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Add 3Å molecular sieves (15-20 wt% relative to substrate). Causality: Trace water reacts with Ti(O-i-Pr)4 to form unreactive, achiral titanium dioxide oligomers, which is fatal to the reaction[3].

Step 2: Catalyst Assembly (Overcoming Kinetic Barriers)

  • Add a 1:1 mixture of anhydrous Dichloromethane and Hexanes (0.5 M relative to substrate).

  • Inject Ti(O-i-Pr)4 (1.0 equiv) followed by Hexadecyl octadecyl (R-(R,R))-tartrate (1.5 equiv).

  • Stir at room temperature (20 °C) for 45 minutes.

  • Self-Validating Check: The solution must remain completely homogeneous and clear. Any cloudiness indicates that the ligand chains are not fully solvated, requiring an increase in the Hexanes ratio.

Step 3: Oxidant Activation

  • Cool the reaction vessel to 0 °C. (Do not cool to -20 °C, as the long chains will rigidify and block the active site).

  • Dropwise add tert-butyl hydroperoxide (TBHP, 2.0 equiv, 5.5 M in nonane) over 5 minutes.

  • Self-Validating Check:Critical Step. Stir for 15 minutes. You must observe a distinct color shift from pale yellow to deep orange/red. This color change confirms that the peroxide has successfully displaced the isopropoxide ligands and coordinated to the titanium center, proving the active site is sterically accessible. If the solution remains pale, the ligand is blocking the metal; raise the temperature by 5 °C and wait.

Step 4: Substrate Addition

  • Dissolve the allylic alcohol substrate (1.0 equiv) in a small volume of DCM.

  • Add the substrate via a syringe pump over 30–45 minutes. Causality: Slow addition prevents a high localized concentration of the substrate, which could otherwise outcompete the bulky tartrate ligand for titanium coordination and ruin the enantioselectivity.

Step 5: Reaction and Lipophilic Workup

  • Stir at 0 °C until TLC indicates complete consumption of the starting material (typically 12–24 hours).

  • Quench the reaction at 0 °C by adding a 30% aqueous solution of NaOH saturated with NaCl[4].

  • Self-Validating Check: Upon vigorous stirring and warming to 10 °C, a two-phase system will form. Because of the extreme lipophilicity of the C16/C18 chains, the tartrate ligand will partition exclusively into the upper organic layer, leaving the aqueous layer containing the titanium salts.

References

  • Sharpless epoxid
  • Liquid-Phase Synthesis of Chiral Tartrate Ligand Library for Enantioselective Sharpless Epoxid
  • Efficient Polymer-Supported Sharpless Alkene Epoxidation C
  • Hexadecyl octadecyl (R-(R,R))
  • FACTORS AFFECTING STABILITY OF COMPLEXES unigoa.ac.in

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of Hexadecyl octadecyl (R-(R*,R*))-tartrate

Comparative Mass Spectrometry Fragmentation Analysis: Hexadecyl Octadecyl (R-(R,R))-Tartrate vs. Symmetric Alternatives As a Senior Application Scientist specializing in lipidomics and excipient characterization, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis: Hexadecyl Octadecyl (R-(R,R))-Tartrate vs. Symmetric Alternatives

As a Senior Application Scientist specializing in lipidomics and excipient characterization, I frequently encounter the analytical bottleneck of resolving asymmetric lipid excipients from complex matrices. Hexadecyl octadecyl (R-(R,R))-tartrate is an asymmetric ether/ester lipid featuring a chiral tartrate core esterified with two different long-chain alcohols (C16 and C18) ()[1]. In modern drug delivery systems, such as Lipid Nanoparticles (LNPs), asymmetric tails can critically alter bilayer fluidity compared to symmetric blends.

However, conventional LC-MS often fails to differentiate a pure asymmetric tartrate from a co-eluting statistical mixture of symmetric dihexadecyl and dioctadecyl tartrates. This guide provides a definitive, self-validating tandem mass spectrometry (MS/MS) protocol to objectively confirm the molecular architecture of this compound by exploiting its unique fragmentation causality.

Mechanistic Background & Causality of Fragmentation

While the (R-(R,R)) stereochemistry is critical for biological interactions and chiral molecular recognition ()[2], standard collision-induced dissociation (CID) is stereochemically blind. Therefore, our method focuses on structural connectivity. When ionized via Electrospray Ionization (ESI), the tartrate core readily accepts a proton at the ester carbonyl oxygens ()[3]. The subsequent fragmentation follows two distinct, energy-dependent pathways:

  • Low-Energy Alkyl Chain Loss (McLafferty-type Rearrangement): At lower collision energies, the protonated carbonyl abstracts a gamma-hydrogen from the long alkyl chains. This inductive cleavage results in the neutral loss of the corresponding alkenes—hexadecene (-224.25 Da) and octadecene (-252.28 Da)—leaving the protonated tartaric acid core intact.

  • High-Energy C2-C3 Core Cleavage: At elevated collision energies, the steric strain and the electron-withdrawing nature of the adjacent hydroxyl groups force a heterolytic cleavage of the C2-C3 bond within the tartrate core. This yields highly stable oxonium ions corresponding to the respective halves of the molecule. For an asymmetric tartrate, this produces a diagnostic pair of fragment ions, whereas symmetric tartrates produce only a single fragment mass.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing a dual-energy CID ramp and an internal diagnostic ratio, the method mathematically proves the asymmetric structure, eliminating the possibility of false positives from symmetric lipid mixtures.

Step 1: Mobile Phase Optimization & Adduct Formation

  • Action: Prepare the sample (10 µg/mL) in Methanol/Chloroform (1:1) containing 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Causality: The ammonium formate drives the formation of the[M+NH4]+ adduct (m/z 644.58). In the MS source, this adduct predictably loses NH3 (17 Da) to form a highly stable [M+H]+ precursor (m/z 627.55). This ensures that the energy applied in the collision cell is consistent and not skewed by in-source fragmentation artifacts.

Step 2: Dual-Energy MS/MS Acquisition

  • Action: Isolate the precursor at m/z 627.55 using a narrow quadrupole isolation window (0.5 Da). Apply a Collision Energy (CE) ramp alternating between 15 eV (Low CE) and 35 eV (High CE) .

  • Causality: Low CE selectively cleaves the ester bonds to validate the intact chain lengths via neutral loss. High CE is required to break the robust C-C bond of the tartrate core. If Low CE yields fragments but High CE fails to yield the C2-C3 cleavage products, the core backbone is not a true tartrate.

Step 3: Diagnostic Ratio Validation (The Internal Check)

  • Action: Quantify the peak area ratio of the C2-C3 cleavage fragments at m/z 299.26 and m/z 327.29.

  • Causality: Because both oxonium fragments originate from the exact same gas-phase precursor molecule, their ionization efficiencies are identical post-cleavage. The system self-validates the asymmetric structure if the intensity ratio is 1:1 (±5%) . Any significant deviation instantly flags the sample as a co-eluting mixture of symmetric lipids rather than the pure asymmetric product.

Comparative Fragmentation Performance

The following table objectively compares the quantitative MS/MS performance of the asymmetric Hexadecyl octadecyl tartrate against its symmetric alternatives. The overlap in neutral loss masses highlights why MS1 profiling is insufficient and MS/MS C2-C3 cleavage is mandatory for differentiation.

Compound ArchitecturePrecursor [M+H]+ (m/z)Low CE Neutral Losses (m/z)High CE C2-C3 Cleavage (m/z)Structural Validation Ratio (299 : 327)
Hexadecyl octadecyl tartrate (Asymmetric C16/C18)627.5544403.3048 (-C16H32)375.2736 (-C18H36)299.2577 & 327.2889 1:1 (Confirms pure asymmetric lipid)
Dihexadecyl tartrate (Symmetric C16/C16)599.5231375.2736 (-C16H32)299.2577 (Only)N/A (Only m/z 299 present)
Dioctadecyl tartrate (Symmetric C18/C18)655.5857403.3048 (-C18H36)327.2889 (Only)N/A (Only m/z 327 present)

Diagnostic Fragmentation Pathways

The diagram below maps the specific logical relationships and structural cleavages that occur during the dual-energy MS/MS analysis of the target compound.

G cluster_neutral Alkyl Chain Neutral Losses (Low CE) cluster_cleavage C2-C3 Tartrate Core Cleavage (High CE) M [M+H]+ m/z 627.5 Hexadecyl Octadecyl Tartrate NL1 Loss of Hexadecene m/z 403.3 M->NL1 -C16H32 NL2 Loss of Octadecene m/z 375.3 M->NL2 -C18H36 C16_frag [C16H33OOC-CHOH]+ m/z 299.3 M->C16_frag C2-C3 Cleavage C18_frag [C18H37OOC-CHOH]+ m/z 327.3 M->C18_frag C2-C3 Cleavage Core Tartrate Core Ion m/z 151.0 NL1->Core -C18H36 NL2->Core -C16H32

Figure 1: ESI-MS/MS fragmentation pathways of protonated Hexadecyl octadecyl tartrate.

Conclusion & Recommendations

When developing formulations utilizing Hexadecyl octadecyl (R-(R,R))-tartrate, relying solely on intact mass (MS1) is an analytical risk. A 50/50 mixture of Dihexadecyl tartrate and Dioctadecyl tartrate will yield an identical average mass profile and can co-elute under standard reverse-phase LC conditions.

By implementing the dual-energy MS/MS protocol outlined above, researchers can objectively leverage the C2-C3 tartrate core cleavage. The mandatory presence of both m/z 299.3 and m/z 327.3 in a strict 1:1 ratio serves as an undeniable, self-validating fingerprint of the asymmetric molecule. For advanced enantiomeric purity assessments (differentiating the R,R from the S,S or meso forms), this MS/MS workflow should be coupled with chiral selector complexation or Ion Mobility Mass Spectrometry (IM-MS) ()[4].

References

  • Yao, Z. P., et al. "Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids." Analytical Chemistry 2000, 72 (21), 5383-5393. Available at:[Link]

  • Nikolaev, E. N., et al. "Investigation of dialkyl tartrate molecular recognition in cluster ions by Fourier transform mass spectrometry: a comparison of chirality effects in gas and liquid phases." International Journal of Mass Spectrometry 1999, 182-183, 357-368. Available at:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Organic Chemistry, 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Hexadecyl octadecyl (R-(R*,R*))-tartrate proper disposal procedures

An operational safety and disposal plan for complex lipid-like compounds requires moving beyond generic Safety Data Sheet (SDS) advice. As a Senior Application Scientist, I approach chemical handling as an exercise in ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An operational safety and disposal plan for complex lipid-like compounds requires moving beyond generic Safety Data Sheet (SDS) advice. As a Senior Application Scientist, I approach chemical handling as an exercise in applied physical chemistry.

Hexadecyl octadecyl (R-(R,R))-tartrate is an ether lipid characterized by a tartrate backbone flanked by two exceptionally long hydrophobic carbon chains (C16 and C18)[1]. Widely utilized in pharmaceutical formulations, lipid-based nanoparticles, and as a chiral auxiliary[1], its operational hazards are not driven by acute toxicity, but by its extreme lipophilicity and physical state.

The following guide provides a self-validating, causality-driven protocol for the proper handling, spill remediation, and disposal of this compound.

I. Quantitative Physicochemical Profiling

To design an effective disposal strategy, we must first analyze the compound's physical metrics. The extreme LogP value dictates that standard aqueous cleaning methods will be entirely ineffective.

PropertyValueOperational Implication
CAS Number 93966-44-0[2]Essential identifier for waste manifesting and regulatory tracking.
Molecular Formula C38H74O6[2]High carbon-to-oxygen ratio; serves as a highly combustible fuel source.
Molecular Weight 627.0 g/mol [3]Heavy, non-volatile waxy solid at standard laboratory temperatures.
Computed LogP 15.6[3]Extreme hydrophobicity; requires specific non-polar solvents for dissolution and cleanup.

II. Causality-Driven Spill Response Protocol

Because this compound is a long-chain dialkyl tartrate with a LogP of 15.6[3], it behaves as a highly hydrophobic wax. If spilled on a benchtop, sweeping it dry will cause it to smear into the surface, creating a persistent, slippery hazard. Water will simply bead off the residue. Therefore, remediation requires a polarity-matched solvent approach.

Step-by-Step Remediation:

  • Mechanical Recovery: Using a non-sparking, anti-static spatula, gently scrape up the bulk waxy solid. Transfer this directly to a pre-weighed, sealable solid waste container.

    • Causality: Removing the bulk solid mechanically minimizes the volume of organic solvent required for the subsequent extraction phase, reducing secondary waste generation.

  • Solvent-Assisted Extraction: Saturate a low-lint absorbent pad with a medium-polarity solvent (e.g., Isopropanol) or a non-polar solvent (e.g., Heptane). Wipe the affected area working from the outside in.

    • Causality: The long hexadecyl and octadecyl chains[1] dissolve readily in these solvents, breaking the compound's hydrophobic adhesion to the benchtop.

  • Surfactant Wash: Wash the area with a standard laboratory detergent (e.g., Alconox) dissolved in warm water, followed by a Deionized (DI) water rinse.

  • System Validation (The Water Bead Test): Place a few drops of DI water on the cleaned surface. If the water flattens and sheets normally, the hydrophobic lipid residue has been successfully removed. If the water forms tight, high-contact-angle beads, residual lipophilic tartrate remains, and Step 2 must be repeated.

III. Comprehensive Waste Disposal Workflows

The primary disposal mechanism for non-halogenated, long-chain organic esters is high-temperature incineration[4]. The molecule combusts cleanly into CO₂ and H₂O. However, the waste stream routing depends entirely on the carrier solvent used during your workflows.

Workflow A: Solid Waste (Pure Compound & Contaminated Consumables)
  • Collection: Place all contaminated weigh boats, spatulas, absorbent pads, and pure solid compound into a puncture-resistant, leak-proof container lined with a polyethylene bag.

  • Segregation: Do not mix this waste with strong oxidizers (e.g., nitrates, perchlorates).

    • Causality: The high hydrocarbon content of the C16 and C18 chains serves as a potent fuel source that can react violently with oxidizers.

  • Validation (Weight Reconciliation): Weigh the final solid waste container and compare it against the estimated spill or disposal volume to ensure no residual compound is left unaccounted for in the laboratory environment.

  • Routing: Label clearly as "Non-Hazardous Combustible Solid Waste - Contains Ether Lipids" and manifest for standard solid chemical incineration.

Workflow B: Liquid Waste (Dissolved in Carrier Solvents)
  • Solvent Identification: Determine if the tartrate was dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethanol, Hexane).

  • Routing & Causality:

    • Non-Halogenated Stream: Pour into the "Non-Halogenated Organic Waste" carboy. This stream is highly calorific and is often repurposed for energy recovery during incineration.

    • Halogenated Stream: Pour into the "Halogenated Organic Waste" carboy. Halogenated streams require specialized high-temperature incineration equipped with alkaline scrubbers to prevent the environmental release of toxic dioxins and furans.

  • Validation (Phase Separation Inspection): Visually inspect the waste carboy. Because of its high molecular weight (627.0 g/mol )[3], the tartrate may precipitate out of solution if the waste solvent mixture in the carboy becomes too polar (e.g., if other lab members add aqueous waste to the drum). If precipitation occurs, note this on the waste manifest to alert disposal technicians of solid accumulation at the bottom of the drum.

IV. Waste Segregation Logic

WasteRouting Start Hexadecyl Octadecyl (R-(R*,R*))-Tartrate Waste State What is the Physical State? Start->State Solid Solid / Waxy State (Pure or Contaminated) State->Solid Bulk Solid / PPE Liquid Liquid Solution (Dissolved in Solvent) State->Liquid In Solution SolidWaste Solid Combustible Waste Stream Solid->SolidWaste SolventType Carrier Solvent Classification? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, CHCl3) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Hexane, EtOH) SolventType->NonHalogenated Halogen-Free Incineration High-Temperature Incineration Facility Halogenated->Incineration Scrubber Required NonHalogenated->Incineration Energy Recovery SolidWaste->Incineration

Decision matrix for the segregation and incineration routing of dialkyl tartrate waste streams.

V. References

  • NextSDS. "hexadecyl octadecyl[R-(R,R)]-tartrate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information. "Hexadecyl octadecyl (R-(R,R))-tartrate | C38H74O6 | CID 44148745." PubChem Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Hexadecyl octadecyl (R-(R*,R*))-tartrate

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for Hexadecyl Octadecyl (R-(R,R))-Tartrate Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is a highly specialized synthetic ether lipid char...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for Hexadecyl Octadecyl (R-(R,R))-Tartrate

Hexadecyl octadecyl (R-(R,R))-tartrate (CAS 93966-44-0) is a highly specialized synthetic ether lipid characterized by its long hydrophobic carbon chains attached to a tartrate backbone[1]. Widely utilized by drug development professionals, it serves as a critical structural component in lipid nanoparticles (LNPs) for targeted drug delivery and as an emulsifying agent for hydrophobic active pharmaceutical ingredients (APIs)[1].

Because handling advanced ether lipids presents unique occupational hazards—particularly when co-formulated with potent APIs or dissolved in permeation-enhancing organic solvents—standard laboratory safety protocols must be rigorously adapted[2]. This guide provides the operational causality, self-validating workflows, and specific Personal Protective Equipment (PPE) requirements necessary to handle this compound safely.

Part 1: Risk Assessment & Hazard Profile (The Causality of PPE Selection)

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the behavior of Hexadecyl octadecyl (R-(R,R))-tartrate in a laboratory environment.

Table 1: Physicochemical Properties Dictating Safety Protocols

PropertyValueOperational Safety Implication
Molecular Weight 627.0 g/mol [3]High molecular weight solid; prone to generating fine, inhalable dust during gravimetric dispensing.
Lipophilicity (XLogP3) 15.6[3]Extreme lipophilicity. High affinity for biological membranes, increasing the risk of integration into the stratum corneum upon dermal contact.
Topological Polar Surface Area 93.1 Ų[3]Amphiphilic nature allows it to act as a powerful surfactant, altering cellular membrane fluidity and permeability[1].
Physical State Solid LipidRequires dissolution in organic solvents (e.g., Ethanol, DMSO) for LNP formulation, which drastically alters its dermal absorption profile[2].

The "Carrier Effect" Hazard: While the pure solid lipid exhibits low acute toxicity, the risk profile shifts dramatically during dissolution. When dissolved in organic solvents for LNP formulation, the solvent acts as a potent permeation enhancer[2]. If the lipid is co-formulated with a biologically active molecule (e.g., mRNA or a cytotoxic drug), accidental dermal exposure to the lipid-solvent mixture can facilitate the rapid transport of the API directly across the skin barrier[4]. Therefore, PPE must scale dynamically with the state of the material (solid vs. solution).

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Consistent and proper use of PPE is the most critical line of defense against exposure[2]. The following matrix outlines the required PPE based on the operational state of the lipid.

Table 2: Task-Specific PPE Matrix

Operational TaskEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Handling Solid Powder (Weighing/Dispensing)Safety glasses with side shields.Standard nitrile gloves (single layer is sufficient for dry powder).Flame-retardant lab coat. Work must be performed inside a certified chemical fume hood to prevent dust inhalation[2].
Handling Dilute Solutions (<10 mg/mL in EtOH/DMSO)Chemical splash goggles.Double-gloved nitrile. Inspect outer glove frequently for solvent degradation[2].Lab coat with knit cuffs. Closed-toe shoes. Fume hood required to mitigate solvent vapor[2].
Handling Concentrated Stock or Co-formulated LNPs Full-face shield over chemical splash goggles.Inner nitrile glove + Outer solvent-resistant glove (e.g., butyl rubber for harsh solvents)[2].Hooded chemical-resistant coveralls or fully buttoned fluid-resistant lab coat. Fume hood is mandatory[2],[4].

Part 3: Operational Plan and Handling Procedures

The following step-by-step methodology ensures a self-validating workflow for the preparation of lipid stock solutions and subsequent LNP formulation.

Step 1: Environmental Isolation
  • Procedure: Conduct all manipulations involving solid Hexadecyl octadecyl (R-(R,R))-tartrate within a designated chemical fume hood[2].

  • Causality: Airflow control prevents the inhalation of aerosolized lipid dust during weighing and captures volatile organic compound (VOC) emissions during solvent addition.

  • Self-Validating Check: Before opening the lipid container, verify the magnehelic gauge on the fume hood reads within the certified safe operating range (typically 80-120 feet per minute face velocity).

Step 2: Gravimetric Dispensing
  • Procedure: Use a precision analytical balance located inside the fume hood. Handle the solid compound with clean, anti-static stainless steel spatulas[2].

  • Causality: Static electricity can cause the highly lipophilic powder to disperse unpredictably, clinging to gloves, spatulas, and the sides of the weighing vessel, leading to inaccurate stock concentrations.

  • Self-Validating Check: Pass an anti-static bar or zero-stat gun over the weighing boat prior to transfer. If the powder flows smoothly onto the boat without "jumping," static forces have been successfully neutralized.

Step 3: Solvent Dissolution
  • Procedure: Slowly add the chosen organic solvent (e.g., absolute ethanol) to the pre-weighed lipid powder to prevent splashing[2]. Vortex or gently sonicate the mixture.

  • Causality: Rapid solvent addition can aerosolize the fine lipid powder. Because of its complex structure and long alkyl chains[1], mechanical agitation (vortexing/sonication) is required to overcome the lattice energy of the solid lipid.

  • Self-Validating Check: Complete dissolution is validated when the solution is optically clear with no visible particulates or Schlieren lines when inspected against both light and dark backgrounds.

Step 4: LNP Microfluidic Mixing
  • Procedure: Load the lipid-ethanol stock solution into a syringe pump and mix rapidly with an aqueous phase containing the API using a microfluidic cartridge.

  • Causality: The rapid change in solvent polarity forces the hydrophobic hexadecyl and octadecyl chains to precipitate and self-assemble into stable lipid bilayers, encapsulating the API[1].

  • Self-Validating Check: The resulting suspension should immediately exhibit a characteristic opalescence (the Tyndall effect). If the solution remains perfectly clear or forms macroscopic white flakes, the self-assembly process has failed.

Workflow Visualization

LNP_Workflow Start Solid Hexadecyl Octadecyl Tartrate (Storage: -20°C) PPE Don PPE & Setup Certified Fume Hood Start->PPE Initiate Protocol Weighing Gravimetric Dispensing (Minimize Dust) PPE->Weighing Transfer to Hood Solvent Solvent Dissolution (EtOH / DMSO / CHCl3) Weighing->Solvent Add Solvent Slowly Stock Lipid Stock Solution (High Dermal Risk) Solvent->Stock Vortex / Sonicate Microfluidics Microfluidic Mixing (with Aqueous API) Stock->Microfluidics Syringe Pump Load LNP LNP Formulation Ready for Dialysis Microfluidics->LNP Rapid Mixing

Workflow for handling Hexadecyl octadecyl (R-(R,R))-tartrate during LNP formulation.

Part 4: Spill Response and Disposal Plan

Accidental releases must be managed based on the physical state of the lipid to prevent environmental contamination and occupational exposure[4].

Solid Spill Response:

  • Do not dry sweep. Dry sweeping will aerosolize the lipid particles, creating an inhalation hazard.

  • Dampen a chemical-resistant absorbent pad with a compatible solvent (e.g., 70% ethanol or isopropanol).

  • Gently wipe up the powder, exploiting the lipid's solubility to lift it from the surface rather than pushing it around.

  • Wash the affected area thoroughly with strong laboratory detergent and water to remove residual lipophilic films[2].

Solution Spill Response (Lipid in Solvent):

  • Evacuate personnel from the immediate area if the spill involves highly volatile or toxic solvents.

  • Contain the spill using chemical spill booms to prevent it from entering drains[2].

  • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[2].

  • Using non-sparking tools, scoop the absorbed mixture into a sealable, solvent-resistant hazardous waste container.

Disposal Plan: Hexadecyl octadecyl (R-(R,R))-tartrate, whether solid or in solution, must not be disposed of down the drain[5].

  • Collect all contaminated PPE, wipes, and empty vials into a designated biohazard or chemical waste bag.

  • Label the primary waste container clearly as "Combustible Organic Waste - Lipid/Solvent Mixture" and arrange for pickup by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[2],[4].

Part 5: References

Sources

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